GR 64349
Description
Properties
CAS No. |
137593-52-3 |
|---|---|
Molecular Formula |
C42H68N10O11S |
Molecular Weight |
921.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28+,29-,30-,31-,32-,34-/m0/s1 |
InChI Key |
HVUNRXRFMQDMBO-ICQHUDCBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@H](C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |
Appearance |
White lyophilised solid |
Key on ui application |
GR 64349 is a potent and selective agonist at the NK-2 tachykinin receptor, which Initiates changes in the colon, intestine and spinal cord. |
boiling_point |
1342.8ºC at 760mmHg |
melting_point |
N/A |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
KDSFVGLM(Modifications: Leu-7 = R-γ-lactam-Leu, Met-8 = C-terminal amide) |
storage |
-20°C |
Synonyms |
[3R-[1[S*(S*)],3R*]]-L-Lysyl-L-α-aspartyl-L-seryl-L-phenylalanyl-N-[1-[1-[[[1-(aminocarbonyl)-3-(methylthio)propyl]amino]carbonyl]-3-methylbutyl]-2-oxo-3-pyrrolidinyl]-L-valinamide; L-Lysyl-L-α-aspartyl-L-seryl-L-phenylalanyl-L-valyl-(αS,3R)-3-amino-α-(2-methylpropyl)-2-oxo-1-pyrrolidineacetyl-L-methioninamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GR 64349
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2] Its high affinity and selectivity for the NK2 receptor over NK1 and NK3 receptors make it a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor system.[3] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and a summary of its pharmacological properties based on preclinical research.
Molecular Target and Selectivity
The primary molecular target of this compound is the tachykinin NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[4] this compound exhibits a significantly higher affinity and potency for the NK2 receptor compared to other tachykinin receptors, namely the NK1 and NK3 receptors. This selectivity is a key characteristic of the compound.
The selectivity of this compound has been quantified in various radioligand binding and functional assays. The following tables summarize the key quantitative data from studies using both native tissues and recombinant human receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Affinity (pKi) | Reference |
| Human NK2 | [¹²⁵I]-NKA | Recombinant | 7.77 ± 0.10 | [5][6] |
| Human NK1 | [³H]-septide | Recombinant | <5 | [5][6] |
NKA: Neurokinin A
Table 2: Functional Potency of this compound at Tachykinin Receptors
| Assay | Receptor | Species | Potency (pEC₅₀ / EC₅₀) | Reference |
| Inositol-1 Phosphate (IP-1) Accumulation | Human NK2 | Recombinant | 9.10 ± 0.16 | [5][6] |
| Inositol-1 Phosphate (IP-1) Accumulation | Human NK1 | Recombinant | 5.95 ± 0.80 | [5][6] |
| Intracellular Calcium Mobilization | Human NK2 | Recombinant | 9.27 ± 0.26 | [5][6] |
| Intracellular Calcium Mobilization | Human NK1 | Recombinant | 6.55 ± 0.16 | [6] |
| Cyclic AMP (cAMP) Synthesis | Human NK2 | Recombinant | 10.66 ± 0.27 | [5][6] |
| Cyclic AMP (cAMP) Synthesis | Human NK1 | Recombinant | 7.71 ± 0.41 | [5][6] |
| Contraction | NK2 | Rat Colon | EC₅₀ = 3.7 nM | [1][2] |
| Contraction | NK2 | Human Detrusor Muscle | EC₅₀ = 74 nM | [7] |
| Contraction | NK2 | Human Prostatic Urethra | EC₅₀ = 150 nM | [7] |
These data highlight the remarkable selectivity of this compound, with a potency at the NK2 receptor that is several hundred to over a thousand-fold greater than at the NK1 receptor.[5][6]
Signaling Pathways
Activation of the NK2 receptor by this compound initiates a cascade of intracellular signaling events. The NK2 receptor is primarily coupled to Gαq/11 and Gαs proteins.[4]
Upon binding of this compound, the NK2 receptor activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ is a key event in mediating many of the physiological responses to NK2 receptor activation.
Gαq/11-mediated signaling pathway of this compound.
In addition to Gαq/11 coupling, this compound-activated NK2 receptors can also couple to Gαs proteins.[5][6] Activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors. The physiological relevance of this pathway for NK2 receptor function is an area of ongoing investigation.[5]
Gαs-mediated signaling pathway of this compound.
Experimental Protocols
The characterization of this compound's mechanism of action has been achieved through a variety of in vitro experimental techniques. Below are generalized protocols for key assays.
This assay is used to determine the binding affinity (Ki) of this compound for the NK2 receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK2 receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-Neurokinin A) is incubated with the cell membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the NK2 receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 receptor agonist.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding), which is then converted to a Ki value.
-
These assays measure the cellular response to NK2 receptor activation by this compound to determine its potency (EC₅₀) and efficacy.
-
Inositol-1 Phosphate (IP-1) Accumulation Assay:
-
CHO cells expressing the human NK2 receptor are plated in multi-well plates.
-
Cells are stimulated with increasing concentrations of this compound in the presence of LiCl (to inhibit IP-1 degradation).
-
The reaction is stopped, and the cells are lysed.
-
The amount of accumulated IP-1 is quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.
-
Data are plotted as IP-1 concentration versus this compound concentration to determine the EC₅₀.
-
-
Intracellular Calcium Mobilization Assay:
-
Cells expressing the NK2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline fluorescence is measured.
-
Increasing concentrations of this compound are added, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.
-
The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC₅₀.
-
Typical experimental workflow for characterizing this compound.
Conclusion
This compound is a well-characterized, potent, and highly selective NK2 receptor agonist. Its mechanism of action involves the activation of the NK2 receptor, leading to the stimulation of Gαq/11 and Gαs-mediated signaling pathways, resulting in increased intracellular calcium and cAMP levels, respectively. The extensive quantitative data available for its binding affinity and functional potency, derived from robust in vitro assays, solidify its role as a critical tool for research into the tachykinin system. This detailed understanding of its mechanism of action is fundamental for its application in preclinical studies aimed at elucidating the therapeutic potential of targeting the NK2 receptor.
References
- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 4. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
GR 64349: A Technical Guide for Researchers
COMPOUND AT A GLANCE
| Property | Value | Reference |
| Compound Name | GR 64349 | [1][2][3][4][5][6][7][8][9] |
| Synonyms | [Lys3,Gly8,R-γ-lactam-Leu9]NKA(3-10) | [7][8][10] |
| Chemical Formula | C42H68N10O11S | [1][2] |
| Molecular Weight | 921.11 g/mol | [1] |
| CAS Number | 137593-52-3 | [1][2] |
| Class | Peptide, Tachykinin NK2 Receptor Agonist | [1][2][3][4][5] |
| Primary Target | Tachykinin NK2 Receptor | [1][2][3][4][5] |
| Mechanism of Action | Potent and highly selective agonist for the tachykinin NK2 receptor. | [1][2][3][4][5] |
Introduction
This compound is a synthetic peptide analogue of Neurokinin A (NKA) that acts as a potent and exceptionally selective agonist for the tachykinin NK2 receptor.[1][2][3][4][5] Its high selectivity, with over 1000-fold preference for the NK2 receptor compared to the NK1 receptor and over 300-fold compared to the NK3 receptor, makes it an invaluable tool for studying the physiological and pharmacological roles of the NK2 receptor.[1][2][6] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols, and associated signaling pathways, intended for researchers and professionals in drug development.
Pharmacological Profile
Binding Affinity and Potency
This compound exhibits high affinity and potency for the human recombinant tachykinin NK2 receptor. Its pharmacological characteristics have been determined through various in vitro assays, including radioligand binding, inositol phosphate (IP-1) accumulation, intracellular calcium mobilization, and cyclic AMP (cAMP) synthesis.
Table 1: Binding Affinity of this compound at Human Tachykinin Receptors
| Receptor | Radioligand | pKi | Reference |
| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | [7][8][10] |
| NK1 | [³H]-septide | < 5 | [7][8][10] |
Table 2: Functional Potency of this compound at Human Tachykinin Receptors
| Assay | Receptor | pEC50 | Fold Selectivity (NK2 vs. NK1) | Reference |
| IP-1 Accumulation | NK2 | 9.10 ± 0.16 | 1400 | [7][8][10] |
| NK1 | 5.95 ± 0.80 | [7][8][10] | ||
| Calcium Mobilization | NK2 | 9.27 ± 0.26 | 500 | [7][8][10] |
| NK1 | 6.55 ± 0.16 | [7][8][10] | ||
| cAMP Synthesis | NK2 | 10.66 ± 0.27 | 900 | [7][8][10] |
| NK1 | 7.71 ± 0.41 | [7][8][10] |
In Vivo Activity
This compound is active in vivo, demonstrating effects consistent with NK2 receptor agonism.[2][3][6] Studies in animal models have shown that administration of this compound can induce smooth muscle contraction, such as in the bladder and colon.[11] For instance, in rats, intravenous and subcutaneous administration of this compound resulted in dose-dependent increases in bladder and rectal pressure.[11]
Signaling Pathways
The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.[1] Upon activation by an agonist such as this compound, the receptor initiates downstream signaling cascades.
Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca²⁺, activates protein kinase C (PKC).[12][13] The Gs pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP, in turn, activates protein kinase A (PKA). Both PKC and PKA phosphorylate various downstream targets, culminating in a cellular response such as smooth muscle contraction.[1]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity of this compound for the NK2 receptor.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinin receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Evidence of NK1 and NK2 tachykinin receptors and their involvement in histamine release in a murine mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
GR 64349: A Deep Dive into Tachykinin NK2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tachykinin NK2 receptor agonist, GR 64349. It details its exceptional selectivity and potency, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development in tachykinin receptor pharmacology.
Core Data Summary
This compound is a potent and highly selective agonist for the tachykinin NK2 receptor. Its selectivity has been rigorously quantified through various binding and functional assays, demonstrating significantly greater affinity and potency for the NK2 receptor over the NK1 and NK3 receptors.[1][2] The following tables summarize the key quantitative data from studies on human recombinant receptors.
Table 1: Binding Affinity of this compound at Tachykinin Receptors
| Receptor | Radioligand | pKi |
| Human NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 |
| Human NK1 | [³H]-septide | <5 |
Data sourced from Perdona et al., 2019.[3][4][5]
Table 2: Functional Potency of this compound at Tachykinin Receptors
| Functional Assay | Receptor | pEC₅₀ | Selectivity (fold) NK2 vs. NK1 |
| Inositol-1 Phosphate (IP-1) Accumulation | Human NK2 | 9.10 ± 0.16 | 1,400 |
| Human NK1 | 5.95 ± 0.80 | ||
| Intracellular Calcium Mobilization | Human NK2 | 9.27 ± 0.26 | 500 |
| Human NK1 | 6.55 ± 0.16 | ||
| Cyclic AMP (cAMP) Synthesis | Human NK2 | 10.66 ± 0.27 | 900 |
| Human NK1 | 7.71 ± 0.41 |
Data sourced from Perdona et al., 2019.[3][4][5] In native tissue bioassays, this compound has shown over 1000-fold selectivity for NK2 receptors over NK1 receptors and over 300-fold selectivity over NK3 receptors.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Radioligand Binding Assays
These assays determine the binding affinity of a compound to a specific receptor.
Objective: To determine the pKi of this compound for the human NK1 and NK2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human NK1 or NK2 receptor.
-
Incubation: For NK2 receptor binding, membranes are incubated with the radioligand [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) and varying concentrations of this compound.[4] For NK1 receptor binding, membranes are incubated with [³H]-septide and varying concentrations of this compound.[4]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Functional Assays
These assays measure the biological response elicited by an agonist binding to its receptor.
1. Inositol-1 Phosphate (IP-1) Accumulation Assay
Objective: To determine the potency (pEC₅₀) of this compound in stimulating the Gq-mediated signaling pathway of the NK1 and NK2 receptors.
Methodology:
-
Cell Culture: CHO cells expressing either the human NK1 or NK2 receptor are cultured in appropriate media.
-
Stimulation: Cells are incubated with varying concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: The concentration-response curves are plotted, and the pEC₅₀ value is determined.
2. Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce an increase in intracellular calcium levels, another downstream effect of Gq activation.
Methodology:
-
Cell Loading: CHO cells expressing either the human NK1 or NK2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: The cells are then exposed to varying concentrations of this compound.
-
Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The pEC₅₀ value is calculated from the resulting concentration-response curves.
3. Cyclic AMP (cAMP) Synthesis Assay
Objective: To assess the potency of this compound in stimulating the Gs-mediated signaling pathway.
Methodology:
-
Cell Culture: CHO cells expressing either the human NK1 or NK2 receptor are used.
-
Stimulation: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Detection: The level of intracellular cAMP is quantified using a competitive immunoassay, often employing HTRF or a similar detection technology.
-
Data Analysis: Concentration-response curves are generated to determine the pEC₅₀ value.
Visualizations
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for assessing this compound selectivity.
Tachykinin NK2 Receptor Signaling Pathway
Caption: Tachykinin NK2 receptor signaling cascade.
The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.[6] Upon activation by an agonist such as this compound, the receptor stimulates two main signaling cascades:
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium levels.[6]
-
Gs Pathway: The receptor can also couple to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3]
These signaling events ultimately lead to various physiological responses, including smooth muscle contraction.[6]
References
- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 3. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
The Biological Activity of GR 64349: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive overview of its biological activity, drawing upon key in vitro and in vivo studies. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of its mechanism of action.
Core Biological Activity: Potent and Selective NK2 Receptor Agonism
This compound is recognized for its high affinity and efficacy at the NK2 receptor, a member of the G protein-coupled receptor (GPCR) family. Its activation triggers a cascade of intracellular signaling events, primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, leading to a variety of cellular responses.
The selectivity of this compound is a key feature, with significantly lower affinity and potency for the other tachykinin receptors, NK1 and NK3. This makes it a valuable tool for elucidating the physiological and pathological roles of the NK2 receptor.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of this compound from various experimental systems.
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Radioligand | Preparation | pKi | Fold Selectivity (vs. NK2) |
| Human NK2 | [¹²⁵I]-NKA | Membranes from CHO cells expressing human NK2 receptors | 7.77 ± 0.10[1][2][3] | - |
| Human NK1 | [³H]-septide | Membranes from CHO cells expressing human NK1 receptors | <5[1][2][3] | >1000[4] |
| NK3 | - | - | - | >300[4] |
Table 2: In Vitro Functional Potency of this compound
| Assay | Cell Line/Tissue | Parameter | pEC50 / EC50 |
| Inositol-1-Phosphate (IP-1) Accumulation | CHO cells expressing human NK2 receptors | pEC50 | 9.10 ± 0.16[1] |
| Inositol-1-Phosphate (IP-1) Accumulation | CHO cells expressing human NK1 receptors | pEC50 | 5.95 ± 0.80[1] |
| Intracellular Calcium Mobilization | CHO cells expressing human NK2 receptors | pEC50 | 9.27 ± 0.26[1] |
| Intracellular Calcium Mobilization | CHO cells expressing human NK1 receptors | pEC50 | 6.55 ± 0.16[1] |
| Cyclic AMP Synthesis | CHO cells expressing human NK2 receptors | pEC50 | 10.66 ± 0.27[1] |
| Cyclic AMP Synthesis | CHO cells expressing human NK1 receptors | pEC50 | 7.71 ± 0.41[1] |
| Contraction | Rat Colon | EC50 | 3.7 nM[4] |
Table 3: In Vivo Activity of this compound in Anesthetized Rats
| Parameter | Route of Administration | Dose Range | Observed Effect |
| Bladder Pressure | Intravenous (IV) | 0.01 - 10 µg/kg | Dose-related increase[5] |
| Colorectal Pressure | Intravenous (IV) | 0.01 - 10 µg/kg | Dose-related increase[5] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound at the NK2 Receptor
Caption: Signaling pathway of this compound at the NK2 receptor.
Experimental Workflow: In Vitro Radioligand Binding Assay
References
GR 64349: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 64349 is a potent and highly selective synthetic peptide agonist of the tachykinin neurokinin-2 (NK2) receptor. Its unique chemical structure, featuring a conformationally constrained γ-lactam modification, confers high affinity for the NK2 receptor and significant selectivity over NK1 and NK3 receptors. This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, pharmacological activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and application in drug development.
Chemical Structure and Properties
This compound is a modified analogue of the C-terminal octapeptide of neurokinin A (NKA). The key modification is the replacement of the Gly-Leu sequence at positions 8 and 9 with an (R)-γ-lactam-leucine moiety. This conformational constraint is crucial for its high selectivity for the NK2 receptor.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H68N10O11S | [2] |
| Molecular Weight | 921.12 g/mol | [2] |
| Amino Acid Sequence | Lys-Asp-Ser-Phe-Val-Gly-(R-γ-lactam-Leu)-Met-NH2 | [3] |
| CAS Number | 137593-52-3 | [4] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water (to 1 mg/mL) | [4] |
| Purity | Typically ≥95% by HPLC | [4] |
| Storage | Store at -20°C | [4] |
Pharmacological Properties
This compound is characterized by its high potency and selectivity as an NK2 receptor agonist. It has been instrumental in elucidating the physiological roles of the NK2 receptor.
Table 2: Pharmacological Activity of this compound
| Parameter | Value | Species/System | Reference |
| EC50 (NK2 Receptor) | 3.7 nM | Rat colon | [4][5] |
| pEC50 (IP-1 accumulation, human NK2) | 9.10 ± 0.16 | CHO cells | [1] |
| pEC50 (Calcium response, human NK2) | 9.27 ± 0.26 | CHO cells | [1] |
| pEC50 (cAMP synthesis, human NK2) | 10.66 ± 0.27 | CHO cells | [1] |
| pKi (human NK2) | 7.77 ± 0.10 | CHO cells | [1] |
| Selectivity (vs. NK1) | >1000-fold | [4][5] | |
| Selectivity (vs. NK3) | >300-fold | [4][5] |
Signaling Pathways
Activation of the NK2 receptor by this compound initiates downstream signaling through multiple G protein-coupled pathways. The NK2 receptor is known to couple to both Gq and Gs proteins, leading to the activation of phospholipase C and adenylyl cyclase, respectively.
Gq-Mediated Signaling Pathway
Binding of this compound to the NK2 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.
Gs-Mediated Signaling Pathway
In addition to Gq coupling, the NK2 receptor can also couple to Gs proteins. Upon activation by this compound, the Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and other cellular responses.
References
- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. GR64349 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 5. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
GR 64349 Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of GR 64349, a potent and selective tachykinin NK2 receptor agonist. The document summarizes quantitative binding data, details experimental methodologies for key assays, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity and Functional Potency Data
The binding affinity and functional potency of this compound have been characterized primarily at the human recombinant neurokinin NK2 and NK1 receptors. The data consistently demonstrates high affinity and selective agonism at the NK2 receptor.
Radioligand Binding Affinity
In radioligand binding studies, this compound shows a high affinity for the NK2 receptor, displacing the binding of [¹²⁵I]-NKA.[1][2][3][4][5] In contrast, its affinity for the NK1 receptor is significantly lower, as evidenced by its weak displacement of [³H]-septide binding.[1][2][3][4][5]
| Compound | Receptor | Radioligand | pKi | Ki (nM) | Selectivity (NK1/NK2) |
| This compound | NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | 17.0 | ~1,300-fold |
| This compound | NK1 | [³H]-septide | <5 | >10,000 | |
| Neurokinin A (NKA) | NK2 | [¹²⁵I]-NKA | - | - | 15-fold |
| Substance P | NK1 | [³H]-septide | - | - | ~138-fold (for NK1 over NK2) |
Table 1: Binding affinity (pKi) of this compound for human recombinant NK2 and NK1 receptors. Data compiled from multiple sources.[1][3]
Functional Agonist Potency
Functional assays confirm that this compound is a full agonist at both NK2 and NK1 receptors, albeit with substantially greater potency at the NK2 receptor.[1][2][3][4][5] The potency is measured through its ability to stimulate downstream signaling events, including inositol-1 phosphate (IP-1) accumulation, intracellular calcium mobilization, and cyclic AMP (cAMP) synthesis.
| Assay | Receptor | pEC₅₀ | EC₅₀ (nM) | Potency Ratio (NK2/NK1) |
| IP-1 Accumulation | NK2 | 9.10 ± 0.16 | 0.079 | 1,400-fold |
| NK1 | 5.95 ± 0.80 | 1122 | ||
| Calcium Mobilization | NK2 | 9.27 ± 0.26 | 0.054 | 500-fold |
| NK1 | 6.55 ± 0.16 | 282 | ||
| cAMP Synthesis | NK2 | 10.66 ± 0.27 | 0.022 | 900-fold |
| NK1 | 7.71 ± 0.41 | 19.5 |
Table 2: Functional potency (pEC₅₀) of this compound in cells expressing human recombinant NK2 and NK1 receptors. Data compiled from multiple sources.[1][3][5]
In native tissue bioassays, this compound has also demonstrated high selectivity, exhibiting over 1000-fold selectivity for NK2 receptors (in rat colon) over NK1 receptors (in guinea-pig ileum).[1] It also shows over 300-fold selectivity for NK2 receptors over NK3 receptors.[4]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional potency of this compound.
Radioligand Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the affinity of this compound for the NK2 and NK1 receptors.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK2 or NK1 receptors.
-
Radioligands:
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 1 µM NKA for NK2, or 1 µM Substance P for NK1).
-
Assay Buffer: Specific buffer composition as optimized for the assay.
-
Filtration Apparatus: 96-well plate harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes (e.g., 6 µ g/well ), the radioligand (e.g., 0.1 nM [¹²⁵I]-NKA for NK2), and varying concentrations of the unlabeled test compound (this compound).[3]
-
Total and Non-specific Binding:
-
For total binding wells, add assay buffer instead of the unlabeled compound.
-
For non-specific binding wells, add a high concentration of the appropriate unlabeled ligand.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 23°C) for a sufficient duration to reach equilibrium (e.g., 3 hours).[3]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (e.g., Inositol Phosphate Accumulation)
This protocol outlines a method to assess the functional agonist activity of this compound by measuring the accumulation of a downstream second messenger, inositol-1 phosphate (IP-1).
Objective: To determine the potency (EC₅₀) of this compound in stimulating the Gq-coupled signaling pathway.
Materials:
-
Cell Lines: CHO cells stably expressing the human NK2 or NK1 receptor.
-
Test Compound: this compound.
-
Assay Kit: A commercially available IP-1 accumulation assay kit (e.g., HTRF-based).
-
Cell Culture Reagents: Standard cell culture media and supplements.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 37°C) to allow for receptor activation and subsequent IP-1 accumulation.
-
Cell Lysis and Detection: Lyse the cells and add the detection reagents from the assay kit according to the manufacturer's instructions. These reagents typically include a terbium-cryptate labeled anti-IP-1 antibody and a d2-labeled IP-1 analog.
-
Signal Measurement: After an incubation period, measure the HTRF signal using a compatible plate reader. The signal is proportional to the amount of IP-1 produced.
-
Data Analysis:
-
Plot the measured signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: NK2 Receptor Gq Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for a Radioligand Competition Binding Assay.
References
- 1. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Endogenous Ligands versus GR 64349 at the NK2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the endogenous tachykinin ligands and the synthetic agonist GR 64349 in their interaction with the neurokinin-2 (NK2) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a critical resource for researchers in pharmacology and drug development.
Introduction to NK2 Receptor Ligands
The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1][2] Its activity is modulated by a family of endogenous peptide ligands known as tachykinins. The primary endogenous agonist for the NK2 receptor is Neurokinin A (NKA).[3] Other tachykinins, such as Substance P (SP), Neurokinin B (NKB), Neuropeptide K (NPK), and Neuropeptide γ (NPγ), also exhibit activity at the NK2 receptor, albeit with varying degrees of affinity and selectivity.[4][5][6]
This compound is a potent and highly selective synthetic peptide agonist for the NK2 receptor.[7] Its rigid structure contributes to its high affinity and selectivity, making it a valuable pharmacological tool for studying the NK2 receptor and a potential lead compound in drug discovery.[7] Understanding the comparative pharmacology of these endogenous ligands and synthetic agonists is crucial for elucidating the physiological roles of the NK2 receptor and for the rational design of novel therapeutics.
Quantitative Comparison of Ligand Activity
The binding affinities and functional potencies of endogenous tachykinins and this compound at the NK2 receptor have been characterized in various studies. The following tables summarize the key quantitative data from radioligand binding assays and functional assays.
Table 1: Binding Affinities of Endogenous Ligands and this compound for the NK2 Receptor
| Ligand | Preparation | Radioligand | pKi / pIC50 (mean ± SEM) | Ki (nM) | Reference |
| Endogenous Ligands | |||||
| Neurokinin A (NKA) | Human recombinant NK2 receptors in CHO cells | [¹²⁵I]-NKA | 8.7 ± 0.1 | 2.0 | [4] |
| Substance P (SP) | Human colonic circular muscle | [¹²⁵I]-NKA | - | 160 (EC50) | [5] |
| Neurokinin B (NKB) | Human colonic circular muscle | [¹²⁵I]-NKA | - | 5.3 (EC50) | [5] |
| Neuropeptide K (NPK) | Hamster urinary bladder membranes | ¹²⁵I-NKA | Equipotent to NKA | - | [8] |
| Neuropeptide γ (NPγ) | Hamster urinary bladder membranes | ¹²⁵I-NKA | Equipotent to NKA | - | [8] |
| Synthetic Agonist | |||||
| This compound | Human recombinant NK2 receptors in CHO cells | [¹²⁵I]-NKA | 7.77 ± 0.10 | 17 | [1] |
Table 2: Functional Potencies of Endogenous Ligands and this compound at the NK2 Receptor
| Ligand | Assay | Preparation | pEC50 (mean ± SEM) | EC50 (nM) | Reference |
| Endogenous Ligands | |||||
| Neurokinin A (NKA) | Calcium Mobilization | Human recombinant NK2 receptors in CHO cells | 9.0 ± 0.1 | 1.0 | [4] |
| Neurokinin A (NKA) | cAMP Stimulation | Human recombinant NK2 receptors in CHO cells | 8.6 ± 0.1 | 2.5 | [4] |
| Neurokinin A (NKA) | Inositol Phosphate Accumulation | Human recombinant NK2 receptors in CHO cells | - | - | [9] |
| Neurokinin A (NKA) | Contraction | Human colonic circular muscle | - | 4.9 | [5] |
| Substance P (SP) | Calcium Mobilization | Murine neuroblastoma C1300 cells | Less potent than NKA/NKB | - | [10] |
| Neurokinin B (NKB) | Calcium Mobilization | Murine neuroblastoma C1300 cells | - | 97 ± 15 | [10] |
| Neuropeptide γ (NPγ) | Contraction | Rat duodenum longitudinal muscle | More potent than NKA | - | [6] |
| Synthetic Agonist | |||||
| This compound | Inositol Phosphate Accumulation | Human recombinant NK2 receptors in CHO cells | 9.10 ± 0.16 | 0.08 | [1] |
| This compound | Calcium Mobilization | Human recombinant NK2 receptors in CHO cells | 9.27 ± 0.26 | 0.05 | [1] |
| This compound | cAMP Stimulation | Human recombinant NK2 receptors in CHO cells | 10.66 ± 0.27 | 0.02 | [1] |
Signaling Pathways of the NK2 Receptor
Activation of the NK2 receptor by its agonists initiates intracellular signaling cascades through the coupling to heterotrimeric G proteins, primarily Gq/11 and Gs.[3][11]
-
Gq/11 Pathway: Upon agonist binding, the Gq/11 alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[3]
-
Gs Pathway: The Gs alpha subunit, when activated, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[11] cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates a multitude of cellular proteins, thereby regulating diverse cellular functions.
Caption: NK2 Receptor Signaling Pathways.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of endogenous ligands and this compound with the NK2 receptor.
Radioligand Binding Assay
This assay measures the affinity of a ligand for the NK2 receptor by quantifying the displacement of a radiolabeled ligand.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human NK2 receptor (e.g., from transfected CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Incubation: In a multi-well plate, a constant concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) is incubated with the cell membranes in a suitable buffer.[4]
-
Competition: Varying concentrations of the unlabeled competitor ligand (endogenous tachykinin or this compound) are added to the wells to compete with the radioligand for binding to the NK2 receptor. Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 agonist.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Inositol Phosphate Accumulation Assay
This functional assay measures the activation of the Gq/11 pathway by quantifying the production of inositol phosphates (IPs), downstream products of PLC activation.
Workflow:
Caption: Inositol Phosphate Accumulation Assay Workflow.
Detailed Methodology:
-
Cell Culture and Labeling: Cells stably expressing the human NK2 receptor are cultured and labeled overnight with [³H]-myo-inositol, which is incorporated into cellular phosphoinositides.[13]
-
Pre-incubation: The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor activation.[14]
-
Stimulation: The cells are then stimulated with various concentrations of the agonist (endogenous tachykinin or this compound) for a defined period.
-
Extraction and Separation: The reaction is terminated, and the cells are lysed. The inositol phosphates are extracted and separated from other cellular components, typically using anion-exchange chromatography.[13]
-
Quantification: The amount of [³H]-labeled inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Calcium Mobilization Assay
This functional assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following NK2 receptor activation, another indicator of Gq/11 pathway activation.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Preparation and Dye Loading: Cells expressing the NK2 receptor are harvested and loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).[15] This dye exhibits a significant increase in fluorescence upon binding to free Ca²⁺.
-
Baseline Measurement: The loaded cells are placed in a fluorescence plate reader, and a stable baseline fluorescence reading is established.
-
Agonist Addition: Varying concentrations of the agonist are automatically injected into the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time. The peak fluorescence intensity is typically used for analysis.
-
Data Analysis: The data are normalized to the baseline fluorescence and plotted as a concentration-response curve. The EC50 value is determined using non-linear regression analysis.
cAMP Assay
This functional assay measures the activation of the Gs pathway by quantifying the production of cyclic AMP (cAMP).
Workflow:
Caption: cAMP Assay Workflow.
Detailed Methodology:
-
Cell Culture and Pre-treatment: Cells expressing the NK2 receptor are cultured and pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX. This prevents the degradation of cAMP, allowing for its accumulation.
-
Stimulation: The cells are then stimulated with various concentrations of the agonist for a specific time.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[16] These assays typically involve a labeled cAMP competing with the sample cAMP for binding to a specific antibody.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are determined from the standard curve, and the data are used to generate a concentration-response curve to determine the EC50 value.
Conclusion
This technical guide provides a detailed comparison of the endogenous ligands and the synthetic agonist this compound for the NK2 receptor. The summarized quantitative data highlights the high potency and selectivity of this compound, while also demonstrating the varying activities of the endogenous tachykinins. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for researchers investigating the NK2 receptor. A thorough understanding of these molecular interactions is fundamental for advancing our knowledge of tachykinin biology and for the development of novel therapeutics targeting the NK2 receptor for a range of pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal motility responses to neuropeptide gamma in vitro and in vivo in the rat: comparison with neurokinin 1 and neurokinin 2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of neuropeptide K and neuropeptide gamma with neurokinin A at NK2 receptors in the hamster urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological evidence for neurokinin receptors in murine neuroblastoma C1300 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to the GR 64349 Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway activation by GR 64349, a potent and highly selective tachykinin NK2 receptor agonist. This document details the mechanism of action, downstream signaling cascades, and physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action
This compound exerts its biological effects through high-affinity binding to and activation of the tachykinin NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Its selectivity for the NK2 receptor over the NK1 and NK3 receptor subtypes is a key characteristic, making it a valuable tool for elucidating the specific physiological roles of the NK2 receptor.[3]
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at human recombinant NK1 and NK2 receptors.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | This compound pKi | Reference Compound | Reference pKi |
| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | Neurokinin A (NKA) | ~9.2 |
| NK1 | [³H]-septide | < 5 | Substance P | ~9.0 |
Data presented as mean ± SEM. pKi is the negative logarithm of the inhibitory constant (Ki).[1][2]
Table 2: Functional Potency of this compound in In Vitro Assays
| Assay | Receptor | This compound pEC₅₀ | Reference Compound | Reference pEC₅₀ |
| IP-1 Accumulation | NK2 | 9.10 ± 0.16 | Neurokinin A (NKA) | ~9.5 |
| NK1 | 5.95 ± 0.80 | Substance P | ~9.2 | |
| Intracellular Ca²⁺ Mobilization | NK2 | 9.27 ± 0.26 | Neurokinin A (NKA) | ~9.8 |
| NK1 | 6.55 ± 0.16 | Substance P | ~9.4 | |
| cAMP Synthesis | NK2 | 10.66 ± 0.27 | Neurokinin A (NKA) | ~9.9 |
| NK1 | 7.71 ± 0.41 | Substance P | ~9.1 |
Data presented as mean ± SEM. pEC₅₀ is the negative logarithm of the half maximal effective concentration (EC₅₀).[1][2][4]
Signaling Pathways
Activation of the NK2 receptor by this compound initiates downstream signaling through the coupling of heterotrimeric G-proteins, primarily Gq/11 and Gs.
Gq/11 Pathway
Upon activation by this compound, the NK2 receptor couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration is a key event in mediating many of the physiological responses to NK2 receptor activation, including smooth muscle contraction. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response.
Gs Pathway
In addition to Gq/11 coupling, the NK2 receptor can also couple to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates a variety of substrate proteins, thereby modulating their activity and contributing to the overall cellular response to this compound.
In Vivo Effects
In vivo studies have primarily focused on the prokinetic effects of this compound on smooth muscle, particularly in the urinary bladder and colon.
-
Bladder and Colorectal Contraction: Intravenous and subcutaneous administration of this compound has been shown to cause rapid-onset, dose-dependent increases in bladder and colorectal pressure in animal models.[5][6] This suggests a potential therapeutic application for conditions characterized by bladder and bowel hypoactivity.
-
Cardiovascular Profile: A notable characteristic of this compound is its favorable cardiovascular safety profile compared to less selective NK2 receptor agonists.[5] Studies have shown that at doses effective in stimulating bladder and colorectal activity, this compound does not cause significant hypotension, an effect often attributed to the activation of NK1 receptors.[5]
-
Central Nervous System (CNS): While the primary focus of research has been on the peripheral effects of this compound, the presence of NK2 receptors in the CNS suggests potential for centrally mediated actions. However, specific in vivo studies detailing the CNS effects of this compound are limited.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NK2 receptor.
Materials:
-
Cell membranes expressing recombinant human NK2 receptors
-
[¹²⁵I]-NKA (radioligand)
-
This compound (test compound)
-
Unlabeled Neurokinin A (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Preparation: Dilute the cell membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio. Prepare serial dilutions of this compound in assay buffer. Prepare a solution of [¹²⁵I]-NKA in assay buffer at a concentration close to its Kd.
-
Incubation: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled NKA (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [¹²⁵I]-NKA solution.
-
100 µL of the diluted cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[7][8][9][10][11]
Inositol Monophosphate (IP-1) Accumulation Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the accumulation of IP-1, a downstream product of the Gq/11 pathway.[12][13][14][15][16][17]
Materials:
-
Cells stably expressing the human NK2 receptor
-
This compound
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)
-
Stimulation buffer (containing LiCl)
-
White 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate at an appropriate density and incubate overnight.
-
Stimulation: Remove the culture medium and add the stimulation buffer containing varying concentrations of this compound. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) prepared in the lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Reading: Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Intracellular Calcium Mobilization Assay
This protocol outlines a fluorescence-based assay to measure changes in intracellular calcium concentration upon NK2 receptor activation.[18][19][20][21][22]
Materials:
-
Cells expressing the human NK2 receptor
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into the microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent dye solution. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period. Inject varying concentrations of this compound and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Cyclic AMP (cAMP) Synthesis Assay (HTRF)
This protocol describes an HTRF assay to measure the synthesis of cAMP, a downstream product of the Gs pathway.[15][23][24][25][26]
Materials:
-
Cells expressing the human NK2 receptor
-
This compound
-
cAMP HTRF assay kit (containing cAMP-d2 conjugate, anti-cAMP cryptate, and lysis buffer)
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX)
-
White 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight.
-
Stimulation: Remove the culture medium and add the stimulation buffer containing the phosphodiesterase inhibitor and varying concentrations of this compound. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) prepared in the lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Reading: Measure the HTRF signal at the appropriate wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
References
- 1. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. scite.ai [scite.ai]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 18. benchchem.com [benchchem.com]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. youtube.com [youtube.com]
- 23. revvity.com [revvity.com]
- 24. youtube.com [youtube.com]
- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
The Physiological Landscape of Neurokinin-2 Receptor Activation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physiological roles of the Neurokinin-2 (NK2) receptor, a key player in a multitude of bodily functions. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of NK2 receptor activation, its downstream signaling cascades, and its implications in various physiological and pathological states. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways.
Introduction to the NK2 Receptor
The Neurokinin-2 receptor (NK2R) is a G-protein coupled receptor (GPCR) belonging to the tachykinin receptor subfamily.[1] Its primary endogenous ligand is Neurokinin A (NKA), a neuropeptide involved in a wide array of physiological processes.[1] NK2 receptors are widely distributed throughout the body, with significant expression in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts, as well as in the central and peripheral nervous systems.[2] Activation of the NK2 receptor is implicated in smooth muscle contraction, inflammation, pain transmission, and secretion.[1][3]
Physiological Roles of NK2 Receptor Activation
Activation of the NK2 receptor triggers a cascade of intracellular events that lead to diverse physiological responses in various organ systems.
Respiratory System
In the respiratory tract, NK2 receptor activation is a potent mediator of bronchoconstriction.[4] This has positioned the NK2 receptor as a potential therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Gastrointestinal System
Within the gastrointestinal (GI) tract, NK2 receptor activation plays a complex role in regulating motility and secretion. It can induce smooth muscle contraction, contributing to peristalsis, but can also be involved in inflammatory responses within the gut.[3]
Nervous System
NK2 receptors are also expressed in the nervous system, where they are involved in pain perception and neuroinflammation.[1]
Signaling Pathways of NK2 Receptor Activation
The canonical signaling pathway for the NK2 receptor involves its coupling to the Gq/11 family of G-proteins.[2] Upon agonist binding, the activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of downstream cellular responses, including smooth muscle contraction and gene expression changes.[1] There is also emerging evidence suggesting that the NK2 receptor may couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[5][6]
Caption: NK2 Receptor Signaling Pathways.
Quantitative Data
The following tables summarize key quantitative data for the interaction of various ligands with the NK2 receptor in different tissues.
Table 1: Agonist Potencies (EC50) for NK2 Receptor Activation
| Agonist | Tissue | EC50 (nM) | Reference |
| Neurokinin A | Human Colon (Circular Smooth Muscle) | 4.9 | [7][8] |
| [β-Ala8]NKA(4-10) | Human Colon (Circular Smooth Muscle) | 5.0 | [7][8] |
| Neurokinin B | Human Colon (Circular Smooth Muscle) | 5.3 | [7][8] |
| Substance P | Human Colon (Circular Smooth Muscle) | 160 | [7][8] |
| NKA-(4-10) | Guinea Pig Trachea | 2.4 | [4] |
Table 2: Antagonist Affinities (pA2 and pKi) at the NK2 Receptor
| Antagonist | Tissue/Cell Line | Parameter | Value | Reference |
| SR 144190 | Human Colon (Circular Smooth Muscle) | pA2 | 9.4 | [7][8] |
| SR 144743 | Human Colon (Circular Smooth Muscle) | pA2 | 9.4 | [7][8] |
| SR 144782 | Human Colon (Circular Smooth Muscle) | pA2 | 9.3 | [7][8] |
| Ibodutant | Human Colon Smooth Muscle Membranes | pKi | 9.9 | [9] |
| Nepadutant | Human Colon Smooth Muscle Membranes | pKi | 8.4 | [9] |
| Saredutant | Human Colon Smooth Muscle Membranes | pKi | 9.2 | [9] |
| MEN 11420 (Nepadutant) | Human NK2 Receptor (CHO cells) | pKB | 8.1 - 10.2 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NK2 receptor physiology.
In Vitro Smooth Muscle Contraction Assay
This assay is used to determine the contractile response of smooth muscle tissues to NK2 receptor agonists and the inhibitory effects of antagonists.
Protocol:
-
Tissue Preparation: Freshly dissected smooth muscle strips (e.g., from human colon or guinea pig trachea) are mounted in organ baths containing Krebs-Henseleit solution (Composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose).[7][10][11][12] The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[10]
-
Equilibration: Tissues are allowed to equilibrate under a resting tension (e.g., 1-2 grams) for at least 60 minutes, with regular washing every 15-20 minutes.
-
Agonist Stimulation: Cumulative concentration-response curves are generated by adding increasing concentrations of an NK2 receptor agonist to the organ bath.
-
Antagonist Inhibition: To determine the potency of an antagonist, tissues are pre-incubated with the antagonist for a specific period (e.g., 30-60 minutes) before generating the agonist concentration-response curve.
-
Data Analysis: The contractile responses are measured using an isometric force transducer. EC50 values for agonists and pA2 values for antagonists are calculated from the concentration-response curves.
Caption: In Vitro Smooth Muscle Contraction Assay Workflow.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd or Ki) of ligands for the NK2 receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the NK2 receptor (e.g., from transfected cell lines or native tissues) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a radiolabeled NK2 receptor ligand (e.g., [125I]-NKA) in a binding buffer at a specific temperature and for a set duration to reach equilibrium.[13] For competition binding assays, varying concentrations of an unlabeled competitor ligand are included. Typical radioligand concentrations are at or below the Kd value.[14]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Saturation binding data is used to determine the Kd and Bmax (receptor density). Competition binding data is used to calculate the Ki of the competitor ligand.
Caption: Radioligand Binding Assay Workflow.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) following NK2 receptor activation.
Protocol:
-
Cell Culture and Loading: Cells expressing the NK2 receptor (e.g., HEK293 cells) are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution).[4][15]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope equipped with a camera.
-
Agonist Stimulation: An NK2 receptor agonist is added to the cells, and the change in fluorescence intensity is recorded over time.
-
Data Analysis: The change in fluorescence is proportional to the change in [Ca2+]i. Data is often expressed as a ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0).[4] The peak response and the area under the curve can be quantified.
Caption: Calcium Imaging Assay Workflow.
Immunohistochemistry for NK2 Receptor Localization
This technique is used to visualize the distribution of NK2 receptors in tissue sections.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.[16]
-
Antigen Retrieval: Heat-induced epitope retrieval is often performed to unmask the antigenic sites.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal serum).
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for the NK2 receptor.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label can be an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
Detection: If an enzyme-labeled secondary antibody is used, a substrate is added to produce a colored precipitate at the site of the antigen. If a fluorophore-labeled secondary antibody is used, the tissue is visualized using a fluorescence microscope.
-
Counterstaining and Mounting: The sections are often counterstained with a nuclear stain (e.g., hematoxylin) and then mounted for microscopy.
Conclusion
The Neurokinin-2 receptor plays a critical and multifaceted role in a variety of physiological systems. A thorough understanding of its activation, signaling pathways, and physiological effects is paramount for the development of novel therapeutics targeting a range of disorders, from respiratory and gastrointestinal diseases to pain and inflammation. This technical guide provides a foundational resource for researchers in this dynamic field, offering a synthesis of current knowledge and detailed methodologies to facilitate further investigation.
References
- 1. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WikiGenes - TACR2 - tachykinin receptor 2 [wikigenes.org]
- 4. mdpi.com [mdpi.com]
- 5. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relationship between the agonist-induced activation and desensitization of the human tachykinin NK2 receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 8. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. support.harvardapparatus.com [support.harvardapparatus.com]
- 11. researchgate.net [researchgate.net]
- 12. utsouthwestern.edu [utsouthwestern.edu]
- 13. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of protocols for immunohistochemical assessment of enteric nervous system in formalin fixed human tissue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GR 64349 (In Vitro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349 is a potent and highly selective tachykinin NK₂ receptor agonist. These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the pharmacological activity of this compound. The data presented herein is derived from studies on human recombinant neurokinin NK₁ and NK₂ receptors, establishing this compound as a key tool for investigating the physiological and pathological roles of the NK₂ receptor.
Mechanism of Action
This compound selectively binds to and activates the tachykinin NK₂ receptor, a G-protein coupled receptor (GPCR). Activation of the NK₂ receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, NK₂ receptor activation can lead to the synthesis of cyclic AMP (cAMP) through coupling to Gαs.
Signaling Pathway Diagram
Caption: this compound signaling pathway via the NK₂ receptor.
Data Presentation
Table 1: Radioligand Binding Affinity of this compound at Human NK₁ and NK₂ Receptors
| Receptor | Radioligand | This compound pKi |
| NK₂ | [¹²⁵I]-NKA | 7.77 ± 0.10 |
| NK₁ | [³H]-septide | <5 |
pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Functional Potency of this compound in Cells Expressing Human NK₁ and NK₂ Receptors
| Functional Assay | Receptor | This compound pEC₅₀ | Selectivity (NK₂ vs NK₁) |
| IP-1 Accumulation | NK₂ | 9.10 ± 0.16 | 1,400-fold |
| NK₁ | 5.95 ± 0.80 | ||
| Calcium Mobilization | NK₂ | 9.27 ± 0.26 | 500-fold |
| NK₁ | 6.55 ± 0.16 | ||
| cAMP Synthesis | NK₂ | 10.66 ± 0.27 | 900-fold |
| NK₁ | 7.71 ± 0.41 |
pEC₅₀ is the negative logarithm of the half maximal effective concentration (EC₅₀).
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the NK₁ and NK₂ receptors.
Experimental Workflow Diagram
Caption: Workflow for the radioligand binding assay.
Methodology
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK₁ or NK₂ receptors.
-
Induce protein expression with 5 mM sodium butyrate for 16 hours.
-
Harvest cells and homogenize in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, the appropriate radioligand ([³H]-septide for NK₁ or [¹²⁵I]-NKA for NK₂), and a range of concentrations of this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ (concentration of this compound that inhibits 50% of radioligand binding) from the curves.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Inositol-1 Phosphate (IP-1) Accumulation Assay
This functional assay measures the accumulation of IP-1, a downstream product of PLC activation, following receptor stimulation.
Methodology
-
Cell Culture and Plating:
-
Plate CHO cells expressing NK₁ or NK₂ receptors in a 96-well plate and culture overnight.
-
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound, Neurokinin A (NKA) as a reference agonist for NK₂, or Substance P for NK₁, and incubate for a specified time at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and add the detection reagents from a commercially available IP-1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Incubate to allow for the binding of the detection reagents to IP-1.
-
-
Data Analysis:
-
Measure the HTRF signal using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the pEC₅₀ values from the curves.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Methodology
-
Cell Culture and Dye Loading:
-
Plate CHO cells expressing NK₁ or NK₂ receptors in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubate.
-
-
Cell Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Inject varying concentrations of this compound or a reference agonist into the wells.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the pEC₅₀ values from the curves.
-
Cyclic AMP (cAMP) Synthesis Assay
This assay quantifies the production of cAMP following receptor activation.
Methodology
-
Cell Culture and Stimulation:
-
Plate CHO cells expressing NK₁ or NK₂ receptors in a 96-well plate.
-
Add varying concentrations of this compound or a reference agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a specified time at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and use a commercially available cAMP assay kit (e.g., HTRF or ELISA-based) to measure the amount of cAMP produced.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to create dose-response curves.
-
Calculate the pEC₅₀ values from the curves.
-
Application Notes and Protocols for In Vivo Use of GR 64349 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of GR 64349, a potent and selective tachykinin NK2 receptor agonist, in rodent models. This document includes detailed experimental protocols, a summary of quantitative data from key studies, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a highly selective agonist for the tachykinin NK2 receptor, demonstrating significantly greater potency for the NK2 receptor over NK1 and NK3 receptors. Its in vivo activity makes it a valuable tool for investigating the physiological roles of NK2 receptors in various systems. Notably, this compound has been shown to induce smooth muscle contraction and has been investigated for its prokinetic effects on the bladder and bowel, particularly in models of spinal cord injury.[1] A key advantage of this compound is its shorter duration of action and reduced hypotensive effects compared to other NK2 receptor agonists, making it a more desirable candidate for potential therapeutic applications.[1]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a rat model of acute spinal cord injury.
Table 1: Effect of Intravenous (IV) Administration of this compound on Isovolumetric Bladder Pressure in Anesthetized, Acutely Spinalized Female Rats [1]
| Dose (µg/kg) | Increase in Bladder Pressure (cm H₂O, mean ± SD) |
| 0.01 | ~5 |
| 0.03 | ~15 |
| 0.1 | ~30 |
| 0.3 | ~40 |
| 1 | ~50 |
| 3 | ~55 |
| 10 | ~60 |
| 30 | ~60 |
Table 2: Effect of Subcutaneous (SC) Administration of this compound on Isovolumetric Bladder Pressure in Anesthetized, Acutely Spinalized Female Rats [1]
| Dose (µg/kg) | Increase in Bladder Pressure (cm H₂O, mean ± SD) |
| 1 | ~10 |
| 3 | ~20 |
| 10 | ~35 |
| 30 | ~45 |
| 100 | ~50 |
| 300 | ~55 |
Table 3: Effect of Subcutaneous (SC) Administration of this compound on Colorectal Pressure in Anesthetized, Acutely Spinalized Female Rats [1]
| Dose (µg/kg) | Area Under the Curve (AUC) of Colorectal Pressure (mean ± SD) |
| 1 | ~100 |
| 3 | ~150 |
| 10 | ~200 |
| 30 | ~300 |
| 100 | ~400 |
| 300 | ~500 |
Experimental Protocols
Protocol 1: Evaluation of this compound on Bladder and Colorectal Function in a Rat Model of Acute Spinal Cord Injury
This protocol is adapted from studies investigating the prokinetic effects of NK2 receptor agonists.[1]
1. Animal Model and Surgical Preparation:
-
Animals: Adult female Sprague-Dawley rats (250-300g).
-
Anesthesia: Urethane (1.2 g/kg, subcutaneous injection).
-
Spinal Cord Transection:
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Carefully transect the spinal cord using fine surgical scissors.
-
Confirm complete transection by observing the separation of the cord ends.
-
-
Catheter Implantation:
-
Bladder Catheter: Make a small incision in the dome of the bladder and insert a PE-90 catheter with a flared tip. Secure it with a purse-string suture.
-
Colorectal Manometry Balloon: Insert a balloon catheter into the colorectum to a depth of 4-5 cm from the anus.
-
2. This compound Preparation and Administration:
-
Vehicle: Dissolve this compound in sterile 0.9% saline.[1] Tocris Bioscience also states that this compound is soluble to 1 mg/ml in water.
-
Administration Routes:
-
Intravenous (IV): Administer via a cannulated jugular vein.
-
Subcutaneous (SC): Inject into the dorsal subcutaneous space.
-
-
Dosage: Prepare a range of doses (e.g., 0.01 - 30 µg/kg for IV; 1 - 300 µg/kg for SC) to establish a dose-response curve.
3. Data Acquisition and Analysis:
-
Bladder Pressure (Cystometry):
-
Connect the bladder catheter to a pressure transducer and a data acquisition system.
-
Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) to record isovolumetric bladder contractions.
-
Measure the increase in bladder pressure from baseline following this compound administration.
-
-
Colorectal Pressure (Manometry):
-
Connect the balloon catheter to a pressure transducer.
-
Inflate the balloon with a small volume of saline (0.1-0.2 ml) to achieve a baseline pressure of 15-20 mmHg.[1]
-
Record changes in colorectal pressure and calculate the area under the curve (AUC) to quantify the response.
-
Protocol 2: Evaluation of this compound on Gastrointestinal Motility in Mice (Adapted General Protocol)
This is an adapted protocol as no specific studies using this compound for this purpose in mice were identified.
1. Animals and Preparation:
-
Animals: Adult male C57BL/6 mice (8-12 weeks old).
-
Fasting: Fast mice for 3-4 hours before the experiment, with free access to water.
2. This compound and Marker Administration:
-
Vehicle: Prepare this compound in sterile 0.9% saline.
-
Administration: Administer this compound via subcutaneous (SC) or intraperitoneal (IP) injection. A range of doses should be tested.
-
Marker: 15 minutes after this compound administration, orally administer a non-absorbable marker (e.g., 0.2 mL of a 5% charcoal suspension in 10% gum arabic).
3. Measurement of Gastrointestinal Transit:
-
Euthanasia: 20-30 minutes after charcoal administration, euthanize the mice by cervical dislocation.
-
Dissection: Carefully dissect the entire gastrointestinal tract from the stomach to the distal colon.
-
Measurement:
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Calculation: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway activated by this compound through the NK2 receptor.
Caption: this compound activates the NK2 receptor, leading to smooth muscle contraction.
Experimental Workflow
The following diagram outlines the general experimental workflow for an in vivo study using this compound in a rodent model.
Caption: General workflow for in vivo studies with this compound in rodents.
References
Application Notes and Protocols for GR 64349
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 64349 is a potent and highly selective peptide agonist for the tachykinin neurokinin 2 (NK2) receptor, demonstrating an EC50 of 3.7 nM in rat colon.[1][2] It exhibits high selectivity, with over 1000-fold and 300-fold preference for the NK2 receptor compared to the NK1 and NK3 receptors, respectively.[1][2] This document provides detailed information on the solubility of this compound, protocols for its preparation in various solvents, and an overview of its biological activity and associated signaling pathway.
Physicochemical Properties and Solubility
This compound is a peptide with the sequence Lys-Asp-Ser-Phe-Val-{Aaa}-Leu-Met-NH2 and a molecular weight of approximately 921.12 g/mol .[1][3][4] It is typically supplied as a white to off-white solid.[5]
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that there are some discrepancies in the reported solubility in water. Researchers are advised to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| Water | Soluble to 1 mg/mL | ~1.09 mM | [1][3] |
| Water | ≥ 50 mg/mL | ~54.28 mM | [5][6] |
| DMSO | 10 mM | 10 mM | [4] |
Note: Sonication may be required to fully dissolve the compound in water.[3]
Solvent and Stock Solution Preparation
Proper preparation of this compound solutions is critical for experimental success. The following protocols provide guidance for preparing aqueous and organic stock solutions.
Aqueous Stock Solution Protocol
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Reconstitution: Add the appropriate volume of high-purity water (e.g., sterile, deionized water) to the vial containing the powder. To prepare a 1 mg/mL stock solution, for example, add 1 mL of water to 1 mg of this compound.
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.[3] Visually inspect the solution to confirm that no particulates are present.
-
Sterilization: For cell-based assays, it is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]
DMSO Stock Solution Protocol
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the solution until the powder is fully dissolved.
-
Aliquoting and Storage: Aliquot the DMSO stock solution and store at -20°C or -80°C. DMSO solutions are generally stable for up to 6 months at -20°C and 1 year at -80°C when stored properly.[3][4]
Biological Activity and Signaling Pathway
This compound functions as a selective agonist of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). Activation of the NK2 receptor by this compound initiates a downstream signaling cascade.
NK2 Receptor Signaling Pathway
The binding of this compound to the NK2 receptor primarily leads to the activation of the Gαq/11 subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Caption: this compound signaling pathway via the NK2 receptor.
Experimental Workflow
The following diagram outlines a general workflow for conducting experiments using this compound.
Caption: General experimental workflow for using this compound.
Storage and Stability
-
Solid Form: Store the solid form of this compound at -20°C for up to 3 years or at -80°C for longer-term storage.[3][5] Keep the vial tightly sealed and protected from moisture.
-
In Solvent: As previously mentioned, store stock solutions in aliquots at -20°C or -80°C.[5][6] Avoid repeated freeze-thaw cycles to prevent degradation of the peptide.[5][6]
Safety Precautions
This compound is intended for laboratory research use only.[1] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. GR-64349 | NK2R agonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GR 64349
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the recommended storage conditions, biological activity, and experimental protocols for GR 64349, a potent and selective tachykinin NK2 receptor agonist.
Product Information
-
Product Name: this compound
-
Biological Activity: this compound is a potent and selective agonist for the tachykinin NK2 receptor. It exhibits over 1000-fold and 300-fold selectivity for the NK2 receptor over the NK1 and NK3 receptors, respectively.[1][2] this compound has been shown to be active in vivo.[1][2]
Recommended Storage Conditions
Proper storage of this compound is crucial for maintaining its stability and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 1 year | Store in a dry, dark place. |
| -80°C | Up to 2 years | For long-term storage. | |
| In Solvent | -20°C | Up to 1 month | |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Signaling Pathway
This compound exerts its effects by activating the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR). The NK2 receptor is known to couple to two primary signaling pathways: the Gq/11 pathway and the Gs pathway.
-
Gq/11 Pathway: Activation of the Gq/11 pathway by this compound leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Gs Pathway: The NK2 receptor can also couple to Gs proteins, which activate adenylyl cyclase (AC). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).
References
Application Notes and Protocols: GR 64349 in CHO Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349 is a potent and selective peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. This document provides detailed application notes and protocols for the use of this compound in Chinese Hamster Ovary (CHO) cell lines engineered to express the recombinant human NK2 receptor. CHO cells are a robust and widely used mammalian expression system for studying G protein-coupled receptor (GPCR) signaling, making them an ideal model for characterizing the pharmacological activity of NK2 receptor ligands.
These notes will cover the mechanism of action of this compound, protocols for generating stable NK2 receptor-expressing CHO cell lines, and detailed methodologies for conducting key functional assays, including intracellular calcium mobilization and cyclic AMP (cAMP) accumulation.
Mechanism of Action
The NK2 receptor is a G protein-coupled receptor that primarily couples to the Gαq signaling pathway. Upon activation by an agonist such as this compound, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). This rapid increase in intracellular calcium can be readily measured using fluorescent calcium indicators and serves as a primary readout for NK2 receptor activation.
While the predominant pathway is via Gαq, evidence also suggests that the NK2 receptor can couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative pharmacological data for this compound in CHO cells stably expressing the human NK2 receptor.
| Parameter | Agonist | Cell Line | Assay Type | pEC50 / pKi | Reference |
| Potency | This compound | CHO-hNK2R | Intracellular Calcium Mobilization | 9.27 ± 0.26 | [1][2] |
| Potency | This compound | CHO-hNK2R | IP-1 Accumulation | 9.10 ± 0.16 | [1][2][3] |
| Potency | This compound | CHO-hNK2R | cAMP Accumulation | 10.66 ± 0.27 | [1][2][3] |
| Affinity | This compound | CHO-hNK2R | Radioligand Binding ([125I]-NKA) | 7.77 ± 0.10 (pKi) | [1][2][3] |
Signaling Pathway Diagram
Caption: this compound signaling pathways in CHO-NK2R cells.
Experimental Protocols
Protocol 1: Generation of a Stable NK2 Receptor-Expressing CHO Cell Line
This protocol describes the generation of a clonal CHO cell line with stable integration and expression of the human NK2 receptor.
Materials:
-
CHO-K1 cells
-
Expression vector containing the human NK2 receptor cDNA and a selectable marker (e.g., neomycin resistance gene)
-
High-quality plasmid DNA purification kit
-
Transfection reagent (e.g., Lipofectamine™ 3000 or similar)
-
Complete growth medium (e.g., Ham's F-12K with 10% FBS)
-
Selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well and 6-well tissue culture plates
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Cell Culture and Transfection:
-
Culture CHO-K1 cells in complete growth medium to ~80-90% confluency in a 6-well plate.
-
On the day of transfection, linearize the NK2 receptor expression plasmid.
-
Transfect the CHO-K1 cells with the linearized plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, passage the cells into a larger flask.
-
Begin selection by adding the appropriate concentration of the selection antibiotic (e.g., G418, concentration to be determined by a kill curve) to the culture medium.
-
Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Continue incubation until discrete antibiotic-resistant colonies are visible (typically 1-2 weeks).
-
-
Isolation of Clonal Cell Lines (Clonal Selection):
-
Method A: Cloning Cylinders:
-
Identify well-isolated, healthy-looking colonies.
-
Place a cloning cylinder coated in sterile grease around a single colony.
-
Wash the colony with PBS, then add a small volume of trypsin-EDTA to detach the cells.
-
Transfer the cell suspension from the cylinder to a well of a 96-well plate containing complete growth medium.
-
-
Method B: Limiting Dilution:
-
Trypsinize the pooled resistant colonies and perform a cell count.
-
Dilute the cell suspension to a concentration of 0.5-1 cell per 100 µL in complete growth medium.
-
Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate.
-
Visually inspect the wells to identify those containing a single cell.
-
-
-
Expansion and Validation:
-
Expand the single-cell clones into larger culture vessels.
-
Validate the expression and function of the NK2 receptor in each clone using methods such as Western blot, immunofluorescence, or a functional assay (e.g., calcium mobilization in response to a known NK2 agonist like Neurokinin A).
-
Select the clonal line with the most robust and stable response for further experiments.
-
Cryopreserve validated cell stocks.
-
Caption: Workflow for generating a stable CHO-NK2R cell line.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium changes in CHO-NK2R cells upon stimulation with this compound using a fluorescent plate reader (e.g., FLIPR or FlexStation).
Materials:
-
CHO-NK2R stable cell line
-
Black, clear-bottom 96- or 384-well assay plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-6)
-
Pluronic F-127 (if using Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
This compound and other test compounds
-
Fluorescent plate reader with liquid handling capabilities
Procedure:
-
Cell Plating:
-
Seed CHO-NK2R cells into black, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C, 5% CO2 for 18-24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves reconstituting the fluorescent dye in DMSO and then diluting it in Assay Buffer. Probenecid can be included in this buffer.
-
Aspirate the culture medium from the cell plates.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, 5% CO2, protected from light.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound and other test compounds in Assay Buffer in a separate 96- or 384-well compound plate. This plate will be used by the instrument to add the compounds to the cell plate.
-
-
Measurement of Calcium Flux:
-
Set up the fluorescent plate reader to monitor fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
The instrument will first measure the baseline fluorescence of the dye-loaded cells.
-
It will then add the compounds from the compound plate to the cell plate and immediately begin recording the change in fluorescence over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU, Relative Fluorescence Units) is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound.
-
Protocol 3: cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels in CHO-NK2R cells stimulated with this compound, typically using a competitive immunoassay format such as HTRF or LANCE Ultra.
Materials:
-
CHO-NK2R stable cell line
-
White, opaque 384-well assay plates
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Forskolin (as a positive control for Gs activation)
-
This compound and other test compounds
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Cell Preparation:
-
Harvest CHO-NK2R cells and resuspend them in Stimulation Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Determine the optimal cell density per well through preliminary experiments.
-
-
Assay Protocol (based on LANCE Ultra cAMP Kit):
-
Add the test compounds (including a dilution series of this compound) and control compounds (e.g., forskolin) to the wells of a 384-well plate.
-
Add the cell suspension to the wells.
-
Incubate the plate for 30 minutes at room temperature to allow for cAMP production.
-
Prepare the detection reagents as per the kit protocol. This involves mixing the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided detection buffer.
-
Add the detection mix to all wells to lyse the cells and initiate the competitive binding reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm.
-
The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Convert the raw TR-FRET signal to cAMP concentrations using a standard curve generated with known amounts of cAMP.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
Application Note: IP-1 Accumulation Assay for the Characterization of GR 64349, a Selective Neurokinin-2 Receptor Agonist
For Research Use Only.
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling and are prominent targets for drug discovery. The neurokinin-2 receptor (NK2R), a member of the tachykinin receptor subfamily, is primarily activated by the neuropeptide neurokinin A (NKA). Activation of the NK2R, which is coupled to the Gαq signaling pathway, initiates a cascade of intracellular events beginning with the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and is subsequently metabolized to inositol monophosphate (IP-1). The accumulation of the stable metabolite IP-1 serves as a reliable measure of Gq-coupled receptor activation.[1][2]
GR 64349 is a potent and selective agonist for the NK2 receptor.[3] This application note provides a detailed protocol for quantifying the activity of this compound at the NK2 receptor using a competitive immunoassay that measures the accumulation of IP-1. The Homogeneous Time-Resolved Fluorescence (HTRF®) IP-One assay is a widely used method for this purpose.[4][5]
Principle of the IP-1 Accumulation Assay
The IP-One HTRF® assay is a competitive immunoassay.[4] In this assay, cellular IP-1 produced upon receptor activation competes with a fluorophore-labeled IP-1 analog for binding to a specific anti-IP-1 antibody labeled with a fluorescent donor. When the donor and acceptor are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. An increase in cellular IP-1 levels leads to a decrease in the FRET signal, which is inversely proportional to the concentration of IP-1 in the sample. Lithium chloride (LiCl) is included in the assay to inhibit the degradation of IP-1, allowing for its accumulation and detection.[6][7]
Gq Signaling Pathway Leading to IP-1 Accumulation
Caption: Gq signaling pathway initiated by this compound binding to the NK2 receptor.
Quantitative Data Summary
The following tables summarize the potency of this compound at human recombinant neurokinin-2 (NK2) and neurokinin-1 (NK1) receptors as determined by IP-1 accumulation assays. Data is presented as pEC50 values, where pEC50 = -log(EC50). A higher pEC50 value indicates greater potency.
Table 1: Potency of this compound at NK2 and NK1 Receptors [8][9]
| Receptor | Agonist | pEC50 (± SEM) |
| NK2 | This compound | 9.10 (± 0.16) |
| NK1 | This compound | 5.95 (± 0.80) |
Table 2: Comparative Potency of Tachykinin Receptor Agonists in IP-1 Accumulation Assay [8]
| Receptor | Agonist | Potency |
| NK2 | This compound | Potent full agonist |
| NK2 | Neurokinin A (NKA) | Potent full agonist |
| NK2 | Substance P | Less potent partial agonist |
| NK1 | Substance P | Potent full agonist |
| NK1 | Neurokinin A (NKA) | Potent full agonist |
| NK1 | This compound | Less potent full agonist |
Experimental Protocol: IP-1 Accumulation Assay (HTRF®)
This protocol is a general guideline for an IP-1 accumulation assay using a commercially available HTRF® kit and can be adapted for 96-well or 384-well formats.
Materials:
-
Cells expressing the human NK2 receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, opaque tissue culture-treated microplates (96-well or 384-well)
-
IP-One HTRF® assay kit (containing IP-1 standard, anti-IP-1 antibody-Cryptate, IP-1-d2, stimulation buffer, and lysis buffer)
-
This compound
-
HTRF®-compatible microplate reader
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the NK2R-expressing cells into a white, opaque microplate at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the stimulation buffer provided with the kit to create a dose-response curve. The final concentration range should typically span from picomolar to micromolar.
-
-
Cell Stimulation:
-
On the day of the assay, carefully remove the cell culture medium from the wells.
-
Add the prepared dilutions of this compound to the respective wells. Include wells with stimulation buffer only as a negative control.
-
Incubate the plate at 37°C for the optimized stimulation time (typically 30 minutes to 2 hours).[10]
-
-
Cell Lysis and Detection:
-
Following the stimulation period, add the lysis buffer containing the IP-1-d2 conjugate to all wells.
-
Subsequently, add the anti-IP-1 antibody-Cryptate conjugate to all wells.
-
Seal the plate and incubate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.[4]
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader at the appropriate excitation and emission wavelengths (typically 320 nm excitation, and 620 nm and 665 nm emission).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.
-
Generate a standard curve using the IP-1 standards provided in the kit.
-
Convert the sample ratios to IP-1 concentrations using the standard curve.
-
Plot the IP-1 concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6]
-
Experimental Workflow
Caption: Workflow for the IP-1 accumulation assay with this compound.
Conclusion
The IP-1 accumulation assay is a robust and reliable method for characterizing the activity of compounds targeting Gq-coupled receptors like the NK2 receptor. This application note provides a comprehensive overview and a detailed protocol for using this assay to quantify the potency of the selective NK2R agonist, this compound. The provided data and methodologies can serve as a valuable resource for researchers in pharmacology and drug development.
References
- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 2. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Application Note: Measurement of cAMP Synthesis upon Neurokinin 2 (NK2) Receptor Stimulation with GR 64349
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger involved in a myriad of cellular signaling pathways. Its synthesis is primarily catalyzed by adenylyl cyclase, an enzyme often regulated by G-protein coupled receptors (GPCRs). The neurokinin 2 (NK2) receptor, a member of the tachykinin receptor subfamily of GPCRs, is known to couple to various G proteins, including Gs, which stimulates adenylyl cyclase activity and leads to an increase in intracellular cAMP levels.
GR 64349 is a potent and highly selective peptide agonist for the NK2 receptor.[1][2][3] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it an invaluable tool for elucidating the specific downstream signaling events mediated by NK2 receptor activation, including the synthesis of cAMP.[1][2] This application note provides detailed protocols for measuring cAMP synthesis in response to this compound stimulation using common laboratory techniques.
Signaling Pathway
Stimulation of the NK2 receptor by an agonist such as this compound can lead to the activation of the Gs alpha subunit of the associated heterotrimeric G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various substrate proteins to elicit a cellular response.
Quantitative Data
The potency of this compound in stimulating cAMP synthesis at the human NK2 receptor has been experimentally determined. The following table summarizes the key quantitative value.
| Compound | Receptor | Assay Type | Parameter | Value (pEC50) | Reference |
| This compound | Human Neurokinin 2 (NK2) | cAMP Synthesis | pEC50 | 10.66 ± 0.27 | --INVALID-LINK--[4][5] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates a greater potency.
Experimental Protocols
The following are generalized protocols for measuring cAMP accumulation in cultured cells stimulated with this compound. Specific details may need to be optimized for your particular cell line and experimental conditions.
General Experimental Workflow
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
HTRF assays are a popular choice for measuring cAMP due to their high sensitivity, broad dynamic range, and no-wash format. The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP analog (donor) for binding to an anti-cAMP antibody labeled with an acceptor fluorophore.
Materials:
-
Cells expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., Ham's F12)
-
White, opaque 384-well microplates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP antibody-cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX).
-
Determine the optimal cell density per well through a preliminary cell titration experiment. A typical starting point is 2,000-5,000 cells per well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in stimulation buffer to create a range of concentrations for the dose-response curve.
-
-
Cell Stimulation:
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (no this compound).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents.
-
Add the d2-labeled cAMP conjugate to all wells.
-
Add the cryptate-labeled anti-cAMP antibody to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 value.
-
Protocol 2: cAMP Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based assay technique that can be adapted for the quantification of cAMP. This is a competitive assay where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of antibody binding sites.
Materials:
-
Cells expressing the human NK2 receptor
-
Cell culture medium
-
Clear 96-well microplates
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP ELISA kit (containing cAMP-coated plate, anti-cAMP antibody, HRP-labeled secondary antibody, and substrate)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Preparation and Stimulation:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes.
-
Add serial dilutions of this compound to the wells and incubate for the desired stimulation time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add cell lysis buffer to each well and incubate on a shaker for 10-20 minutes to ensure complete lysis.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the cAMP ELISA kit. A general outline is as follows:
-
Add standards and cell lysates to the wells of the cAMP-coated microplate.
-
Add the anti-cAMP antibody to each well.
-
Incubate for the recommended time (e.g., 2 hours) at room temperature.
-
Wash the plate several times with the provided wash buffer.
-
Add the HRP-labeled secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.
-
Use the standard curve to determine the concentration of cAMP in each of your samples.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the pEC50.
-
Conclusion
The measurement of cAMP synthesis upon stimulation with this compound provides a robust method for characterizing the functional activity of the NK2 receptor and for screening potential modulators of this pathway. The protocols outlined in this application note, utilizing HTRF and ELISA technologies, offer sensitive and reliable approaches for quantifying cAMP levels in a cellular context. Careful optimization of experimental parameters for the specific cell system being used is crucial for obtaining high-quality, reproducible data.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of GR 64349
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of GR 64349, a potent and selective tachykinin NK2 receptor agonist. The protocols outlined below are intended to assist in the design and execution of preclinical experiments.
Introduction
This compound is a valuable research tool for investigating the physiological roles of the tachykinin NK2 receptor. As a selective agonist, it allows for the targeted activation of this receptor to study its effects on various biological systems. In vivo studies have demonstrated its prokinetic effects on the bladder and colon, highlighting its potential for therapeutic applications.[1] This document provides detailed protocols for common administration routes, quantitative data from preclinical studies, and a schematic of the relevant signaling pathway.
Data Presentation
The following table summarizes the quantitative data for this compound administration in rats from in vivo experiments.
| Administration Route | Dosage Range | Onset of Action | Duration of Action | Observed Effects |
| Intravenous (IV) | 0.1 - 30 µg/kg | < 1 minute | ~1.5 minutes (at 1 µg/kg) | Dose-related increase in bladder and colorectal pressure.[1] |
| Subcutaneous (SC) | 1 - 300 µg/kg | < 1 minute | ~24 minutes (at 300 µg/kg) | Dose-related increase in bladder and colorectal pressure.[1] |
| Intramuscular (IM) | Not specified | Not specified | Up to 43 minutes (colorectal) | Increased colorectal pressure.[1] |
Signaling Pathway
This compound exerts its effects by binding to and activating the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade, leading to various cellular responses.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo experiments involving the administration of this compound.
Experimental Protocols
1. Drug Preparation
-
Solvent: this compound is soluble in 0.9% sterile saline.[1] Product datasheets also indicate solubility in water up to 1 mg/ml.
-
Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile 0.9% saline to the desired stock concentration. For subcutaneous and intramuscular injections, concentrations may range from 0.01 to 10 mg/ml.[1]
-
Vortex briefly to ensure complete dissolution.
-
The solution should be prepared fresh on the day of the experiment.
-
2. Animal Handling
-
Species: The following protocols are designed for use in rats.
-
Restraint: Proper animal restraint is crucial for accurate administration and to minimize stress and injury to the animal. Manual restraint is often sufficient, but mechanical restrainers may be used, particularly for intravenous injections.
3. Administration Protocols
a. Intravenous (IV) Injection (Lateral Tail Vein)
-
Materials:
-
Mechanical restrainer
-
Sterile syringe (e.g., 1 mL) with a 27-30 gauge needle
-
This compound solution
-
70% ethanol or isopropanol wipes
-
Heat lamp or warm water bath (optional, for vasodilation)
-
-
Procedure:
-
Place the rat in a mechanical restrainer, allowing the tail to be accessible.
-
To aid in visualization of the lateral tail veins, vasodilation can be induced by warming the tail with a heat lamp or immersing it in warm water (approximately 40°C) for a few minutes.
-
Clean the tail with a 70% alcohol wipe.
-
Gently hold the tail and identify one of the lateral veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).
-
A successful insertion may be indicated by a small "flash" of blood in the needle hub. Do not aspirate, as this can collapse the vein.
-
Slowly inject the this compound solution. For IV injections, a volume of 200 µL followed by a 300 µL saline flush has been used.[1]
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
b. Subcutaneous (SC) Injection
-
Materials:
-
Sterile syringe (e.g., 1 mL) with a 25-27 gauge needle
-
This compound solution
-
70% ethanol or isopropanol wipes
-
-
Procedure:
-
Manually restrain the rat on a firm surface.
-
Grasp the loose skin over the dorsal midline (scruff) between the thumb and forefinger to form a "tent".
-
Clean the injection site with a 70% alcohol wipe.
-
Insert the needle, with the bevel facing up, into the base of the skin tent, parallel to the spine.
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site.
-
Inject the this compound solution. Injection volumes for SC administration are typically between 100-300 µL.[1]
-
Withdraw the needle and briefly apply gentle pressure to the injection site.
-
Return the animal to its cage and monitor.
-
c. Intramuscular (IM) Injection (Quadriceps or Gluteal Muscles)
-
Materials:
-
Sterile syringe (e.g., 0.5 mL) with a 25-27 gauge needle
-
This compound solution
-
70% ethanol or isopropanol wipes
-
-
Procedure:
-
Properly restrain the rat to immobilize the hind limb. Anesthesia may be considered to ensure accurate injection and minimize animal distress.
-
Identify the quadriceps (thigh) or gluteal muscles.
-
Clean the injection site with a 70% alcohol wipe.
-
Insert the needle into the muscle mass at a 90-degree angle. Be cautious to avoid the sciatic nerve, which runs along the caudal aspect of the femur.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution. The volume for IM injections should be kept small, typically no more than 0.2 mL per site. For this compound, injection volumes of 100-300 µL have been reported.[1]
-
Withdraw the needle and apply gentle pressure.
-
Return the animal to its cage and monitor for any signs of pain or impaired mobility.
-
References
Application Notes and Protocols for Studying Bladder Contractility with GR 64349
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349 is a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2] Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in regulating the contractility of smooth muscle, including the detrusor muscle of the urinary bladder.[3][4] The NK2 receptor is the predominant tachykinin receptor type involved in the contractile response of the human detrusor muscle.[3][4][5] Understanding the interaction of compounds like this compound with the NK2 receptor is crucial for investigating the pathophysiology of bladder disorders, such as overactive bladder, and for the development of novel therapeutic agents.
These application notes provide detailed protocols for utilizing this compound in in vitro bladder contractility studies, along with relevant quantitative data and a summary of the underlying signaling pathways.
Data Presentation
The following tables summarize the pharmacological data for this compound and other relevant tachykinin receptor ligands in bladder tissue.
Table 1: Potency of Tachykinin NK2 Receptor Agonists in Human Bladder Detrusor Muscle
| Agonist | pD2 Value | EC50 (nM) | Reference |
| This compound | - | 74 | [1] |
| Neurokinin A (NKA) | 8.2 | - | [5] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 8.1 | - | [5] |
| Neuropeptide γ | 8.0 | - | [5] |
| [Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10) | 7.1 | - | [5] |
pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Table 2: Affinity of Tachykinin NK2 Receptor Antagonists in Human Bladder Detrusor Muscle
| Antagonist | pA2 Value | Reference |
| SR 48968 | 9.1 | [5] |
| GR 94800 | 8.6 | [5] |
| MDL 29913 | 7.0 | [5] |
pA2 is the negative logarithm of the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Signaling Pathways and Experimental Workflow
Tachykinin NK2 Receptor Signaling Pathway
Activation of the tachykinin NK2 receptor by an agonist such as this compound initiates a signaling cascade that leads to smooth muscle contraction. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq protein.[6][7][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The resulting increase in cytosolic Ca2+ concentration is a key event in the initiation of smooth muscle contraction.[7]
References
- 1. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and neurokinins as stimulants of the human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contractile response of the human isolated urinary bladder to neurokinins: involvement of NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of tachykinin NK2 receptors in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin receptor - Wikipedia [en.wikipedia.org]
- 7. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for GR 64349 in Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349 is a potent and highly selective tachykinin neurokinin 2 (NK2) receptor agonist. The tachykinin family of peptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are involved in a variety of physiological processes, including the regulation of gastrointestinal (GI) motility.[1] Tachykinins exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3.[1] The strategic distribution of these receptors throughout the gut wall suggests their therapeutic potential for treating GI motility disorders.[2]
Stimulation of NK2 receptors, primarily by NKA, generally leads to smooth muscle contraction and can increase intestinal motility.[3][4] this compound, with its high selectivity for the NK2 receptor, serves as a valuable pharmacological tool to investigate the specific role of this receptor in modulating GI function. These application notes provide an overview of the pharmacology of this compound, detailed experimental protocols for its use in gastrointestinal motility research, and a summary of its known signaling pathways.
Pharmacology of this compound
This compound is a peptide analogue of Neurokinin A (NKA) with the sequence [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10).[5] It demonstrates high affinity and selective agonism for the NK2 receptor, with significantly lower affinity for NK1 and NK3 receptors.[6] This selectivity makes it a superior tool for elucidating the physiological and pathophysiological roles of the NK2 receptor in the gastrointestinal tract, minimizing confounding effects from NK1 and NK3 receptor activation.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound at human recombinant NK1 and NK2 receptors.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | This compound pKi | Reference |
| Human NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | [5] |
| Human NK1 | [³H]-septide | < 5 | [5] |
Table 2: Functional Potency of this compound
| Functional Assay | Receptor | This compound pEC₅₀ | Reference |
| IP-1 Accumulation | Human NK2 | 9.10 ± 0.16 | [5] |
| Human NK1 | 5.95 ± 0.80 | [5] | |
| Intracellular Calcium Mobilization | Human NK2 | 9.27 ± 0.26 | [5] |
| Human NK1 | 6.55 ± 0.16 | [5] | |
| Cyclic AMP Synthesis | Human NK2 | 10.66 ± 0.27 | [5] |
| Human NK1 | 7.71 ± 0.41 | [5] |
Table 3: In Vivo Effects of this compound on Colorectal Pressure in Anesthetized Rats
| Administration Route | Dose Range | Effect | Reference |
| Intravenous (IV) | 0.1 - 30 µg/kg | Dose-dependent increase in colorectal pressure | |
| Subcutaneous (SC) | 1 - 300 µg/kg | Dose-dependent increase in colorectal pressure |
Signaling Pathways
Activation of the NK2 receptor by this compound initiates several intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, NK2 receptor activation has been shown to stimulate cyclic AMP (cAMP) synthesis.
Experimental Protocols
In Vitro Assays
The following protocols are adapted from studies characterizing the pharmacology of this compound at recombinant human NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells.
Objective: To determine the binding affinity (Ki) of this compound for the NK2 receptor.
Materials:
-
CHO cell membranes expressing human NK2 receptors.
-
[¹²⁵I]-NKA (radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Non-specific binding control (e.g., 1 µM unlabeled NKA).
-
96-well plates.
-
Filter mats (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, [¹²⁵I]-NKA (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Objective: To measure the potency (EC₅₀) of this compound in stimulating calcium release.
Materials:
-
CHO cells expressing human NK2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection.
Procedure:
-
Seed CHO-NK2 cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Inject serial dilutions of this compound into the wells and immediately record the change in fluorescence over time.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression.
Objective: To quantify the potency (EC₅₀) of this compound in stimulating the phospholipase C pathway.
Materials:
-
CHO cells expressing human NK2 receptors.
-
IP-1 accumulation assay kit (e.g., HTRF-based).
-
This compound.
-
Cell culture medium.
Procedure:
-
Seed CHO-NK2 cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Lyse the cells and perform the IP-1 detection assay according to the kit manufacturer's instructions.
-
Measure the signal (e.g., time-resolved fluorescence) using a compatible plate reader.
-
Generate a concentration-response curve and calculate the EC₅₀ value.
Objective: To determine the potency (EC₅₀) of this compound in stimulating cAMP production.
Materials:
-
CHO cells expressing human NK2 receptors.
-
cAMP assay kit (e.g., ELISA, HTRF, or reporter gene-based).
-
This compound.
-
Cell stimulation buffer.
Procedure:
-
Culture CHO-NK2 cells in appropriate plates.
-
Stimulate the cells with various concentrations of this compound for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
Construct a concentration-response curve and determine the EC₅₀ value.
In Vivo and Ex Vivo Gastrointestinal Motility Assays
The following protocols are generalized from studies investigating the effects of NK2 receptor agonists on gastrointestinal motility.
Objective: To assess the effect of this compound on colonic contractile activity in vivo.
Materials:
-
Male Wistar rats (250-300g).
-
Anesthetic (e.g., urethane).
-
Balloon-catheter device.
-
Pressure transducer and data acquisition system.
-
This compound for intravenous administration.
-
Saline solution.
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia.
-
Insert a balloon-catheter device into the distal colon (e.g., 7 cm from the anus) and fill it with a small volume of water (e.g., 0.5 mL) to record intraluminal pressure changes.
-
Allow the animal to stabilize and record baseline colonic motility for at least 30 minutes.
-
Administer this compound intravenously at increasing doses.
-
Record the changes in the frequency and amplitude of colonic contractions.
-
Analyze the data to determine the dose-response relationship for this compound-induced colonic motility.
Objective: To evaluate the direct effect of this compound on the contractility of isolated intestinal segments.
Materials:
-
Rat or guinea pig ileum or colon segments.
-
Organ bath system with temperature control and aeration.
-
Krebs-Ringer bicarbonate solution.
-
Isotonic force transducer and data acquisition system.
-
This compound.
Procedure:
-
Euthanize the animal and dissect a segment of the desired intestinal region (e.g., ileum, proximal colon).
-
Mount the tissue segment in an organ bath containing oxygenated Krebs-Ringer solution at 37°C.
-
Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.
-
Record baseline spontaneous contractions.
-
Add cumulative concentrations of this compound to the organ bath.
-
Record the contractile response at each concentration.
-
Analyze the data to generate a concentration-response curve and determine the EC₅₀ and maximum response.
Conclusion
This compound is a powerful research tool for investigating the role of the NK2 receptor in gastrointestinal motility. Its high selectivity allows for the precise dissection of NK2 receptor-mediated effects. The protocols provided herein offer a starting point for researchers to explore the prokinetic potential of this compound and to further understand the complex regulation of gut function by the tachykinin system. While much of the in-depth research has focused on its effects on the lower GI tract, these methodologies can be adapted to explore its impact on gastric emptying and small intestinal transit, areas that warrant further investigation.
References
- 1. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of gastrointestinal motility—insights from smooth muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gender-Related Differences of Tachykinin NK2 Receptor Expression and Activity in Human Colonic Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. ijper.org [ijper.org]
Troubleshooting & Optimization
GR 64349 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR 64349. The information focuses on potential off-target effects at high concentrations to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2][3]
Q2: Does this compound have known off-target effects?
Yes, at high concentrations, this compound can exhibit off-target effects, with the most well-characterized being its interaction with the neurokinin-1 (NK1) receptor.[1][4][5] Its selectivity for the NK2 receptor is significantly higher than for the NK1 and NK3 receptors.[1][2][3]
Q3: At what concentrations are off-target effects on the NK1 receptor observed?
Off-target effects on the NK1 receptor are observed at concentrations significantly higher than those required to activate the NK2 receptor. The potency of this compound at the NK2 receptor is approximately 500- to 1,400-fold higher than at the NK1 receptor in functional assays.[1][4][5]
Q4: Are there any known off-target effects of this compound on other receptor families?
Currently, there is limited publicly available data from broad receptor screening panels or comprehensive safety pharmacology studies on the interaction of this compound with other receptor families, such as serotonergic, dopaminergic, or adrenergic receptors. As a peptide-based agonist, it is generally expected to have higher specificity compared to small molecules, but this has not been definitively documented in the provided search results.
Q5: What are the potential in vivo consequences of off-target NK1 receptor activation by high concentrations of this compound?
In animal models, administration of high doses of this compound has been associated with transient flushing of the ears and paws.[6] While not definitively linked to NK1 activation in the provided literature, this physiological response warrants consideration when designing in vivo experiments with high concentrations of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected physiological responses in vivo (e.g., flushing, cardiovascular changes) | Off-target activation of NK1 receptors at high concentrations of this compound. | - Lower the concentration of this compound to a range that is selective for the NK2 receptor. - Use a selective NK1 receptor antagonist as a control to determine if the observed effect is mediated by NK1 receptors. - Consult the dose-response curves for NK1 and NK2 receptor activation to select an appropriate concentration. |
| Inconsistent or unexpected results in cell-based assays | Activation of endogenous NK1 receptors in the cell line being used, especially at high concentrations of this compound. | - Characterize the expression of NK1 and NK2 receptors in your cell line. - Use a cell line that exclusively expresses the NK2 receptor or has a known low level of NK1 receptor expression. - Include a selective NK1 receptor antagonist in your experimental design to block any potential off-target effects. |
| Difficulty replicating reported potency (EC50) values | Differences in experimental conditions, such as the specific functional assay used (e.g., IP-1 accumulation vs. calcium mobilization), can influence the apparent potency. | - Refer to the detailed experimental protocols for the specific assay you are using. - Be aware that the selectivity ratio (NK2 vs. NK1) can vary depending on the signaling pathway being measured.[1] - Ensure that all assay components are properly calibrated and that the compound has been accurately diluted. |
Quantitative Data Summary
The following table summarizes the quantitative data on the on-target and off-target activity of this compound.
| Receptor | Assay Type | Parameter | Value | Selectivity (NK2 vs. NK1) |
| NK2 | Radioligand Binding | pKi | 7.77 ± 0.10 | ~1,200-fold |
| NK1 | Radioligand Binding | pKi | < 5 | |
| NK2 | IP-1 Accumulation | pEC50 | 9.10 ± 0.16 | ~1,400-fold |
| NK1 | IP-1 Accumulation | pEC50 | 5.95 ± 0.80 | |
| NK2 | Calcium Mobilization | pEC50 | 9.27 ± 0.26 | ~500-fold |
| NK1 | Calcium Mobilization | pEC50 | 6.55 ± 0.16 | |
| NK2 | cAMP Synthesis | pEC50 | 10.66 ± 0.27 | ~900-fold |
| NK1 | cAMP Synthesis | pEC50 | 7.71 ± 0.41 |
Data compiled from studies on human recombinant receptors.[1][4][5]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for NK1 and NK2 receptors.
-
Receptor Preparation: Prepare cell membrane homogenates from cells expressing either the human recombinant NK1 or NK2 receptor.
-
Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4, containing appropriate protease inhibitors.
-
Radioligand:
-
For NK2 receptors: Use [¹²⁵I]-NKA at a concentration at or below its Kd.
-
For NK1 receptors: Use [³H]-septide at a concentration at or below its Kd.
-
-
Competitive Binding:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of unlabeled this compound.
-
Add the radioligand to all wells.
-
For non-specific binding control wells, add a high concentration of a known NK1 or NK2 agonist/antagonist.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization upon receptor activation.
-
Cell Culture: Plate cells expressing either the NK1 or NK2 receptor in a 96-well, black-walled, clear-bottom plate and grow to near confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark at 37°C for approximately 1 hour.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Addition: Use a fluorescence plate reader with an integrated liquid handler to add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound in real-time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound to determine the EC50.
Inositol Monophosphate (IP-1) Accumulation Assay
This protocol provides a general method for quantifying IP-1 accumulation as a measure of Gq-coupled receptor activation.
-
Cell Stimulation: Plate cells expressing the NK1 or NK2 receptor in a suitable assay plate. Stimulate the cells with a range of concentrations of this compound in the presence of LiCl (which inhibits the degradation of IP-1).
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercially available IP-1 assay kit.
-
Detection: Perform a competitive immunoassay (e.g., HTRF or ELISA) according to the manufacturer's instructions. In this assay, the IP-1 produced by the cells competes with a labeled IP-1 tracer for binding to a specific antibody.
-
Signal Measurement: Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the amount of IP-1 produced. Convert the signal to IP-1 concentration using a standard curve and plot the IP-1 concentration against the this compound concentration to determine the EC50.
Visualizations
References
- 1. Toxicity Studies of Cardiac-Targeting Peptide Reveal a Robust Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Control of Gαq signaling dynamics and GPCR cross-talk by GRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting GR 64349 calcium flux assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in GR 64349 calcium flux assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective peptide agonist for the neurokinin-2 (NK2) receptor. The NK2 receptor, also known as the tachykinin receptor 2 (TACR2), is a G-protein coupled receptor (GPCR). Upon binding of this compound, the NK2 receptor couples to the Gαq subunit of the heterotrimeric G-protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is the signal measured in a calcium flux assay.
Q2: What are the expected outcomes of a this compound calcium flux assay?
In a cell line endogenously or recombinantly expressing the NK2 receptor, application of this compound should elicit a rapid, transient increase in intracellular calcium concentration. The magnitude and duration of this calcium response are typically dose-dependent. A typical dose-response curve will show increasing signal with increasing concentrations of this compound, eventually reaching a plateau at saturating concentrations.
Q3: Which cell lines are suitable for a this compound calcium flux assay?
Cell lines that endogenously express the NK2 receptor, such as some smooth muscle cells or neuronal cell lines, can be used. However, for a more robust and reproducible assay system, it is common to use cell lines like Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells that have been transiently or stably transfected to express the human NK2 receptor. These recombinant cell lines often provide a larger assay window and more consistent receptor expression levels.
Q4: What are the critical reagents and instrumentation for this assay?
Critical reagents include a suitable NK2 receptor-expressing cell line, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM, or Cal-520 AM), this compound as the agonist, and an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The primary instrumentation required is a fluorescence plate reader with kinetic reading capabilities and preferably with integrated liquid handling for precise compound addition, such as a FLIPR® Tetra or a similar instrument.
Troubleshooting Guide
High Well-to-Well Variability
Problem: I am observing significant variability in the fluorescence signal between replicate wells treated with the same concentration of this compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Plating | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to distribute cells evenly. Allow plates to sit at room temperature for a short period before placing them in the incubator to minimize edge effects. |
| Inconsistent Dye Loading | Ensure the dye loading solution is well-mixed and added consistently to each well. After dye loading, visually inspect the cell monolayer under a microscope to confirm uniform fluorescence. |
| Cell Clumping | Use a cell-detaching agent that is gentle on the cells (e.g., Accutase) and avoid over-trypsinization. Ensure cells are not overgrown before passaging. |
| Pipetting Errors | Calibrate pipettes regularly. When adding compounds, ensure the pipette tips are properly submerged in the well solution without touching the cell monolayer to ensure proper mixing. Use automated liquid handlers if available for improved precision. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS. |
Low Signal-to-Background Ratio
Problem: The fluorescence signal induced by this compound is weak, resulting in a poor assay window.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | If using a recombinant cell line, verify the expression level of the NK2 receptor via a complementary method like flow cytometry or western blotting. If expression is low, re-transfect or select a higher-expressing clonal cell line. |
| Suboptimal this compound Concentration | Perform a full dose-response curve to ensure you are using an optimal concentration of this compound (typically at or near the EC80 for screening). |
| Inefficient Dye Loading | Optimize dye loading time and temperature (e.g., 30-60 minutes at 37°C). Ensure the AM ester form of the dye is properly hydrolyzed by intracellular esterases by allowing for a de-esterification step at room temperature. |
| Presence of Serum or Phenol Red | Serum and phenol red in the culture medium can interfere with the assay. For no-wash assays, ensure the dye kit components are compatible. For wash-based assays, replace the culture medium with a serum-free, phenol red-free buffer before dye loading. |
| Dye Extrusion | Some cell types actively pump out fluorescent dyes. The inclusion of probenecid in the dye loading and assay buffer can inhibit these anion transporters and improve dye retention. |
No Response to this compound
Problem: I do not observe any calcium signal upon addition of this compound.
| Potential Cause | Recommended Solution |
| Incorrect Cell Line | Confirm that the cell line used expresses a functional NK2 receptor. |
| Degraded this compound | Prepare fresh aliquots of this compound from a new stock. Avoid repeated freeze-thaw cycles. |
| Cell Health Issues | Ensure cells are healthy and not over-confluent. Visually inspect cells for proper morphology before starting the assay. |
| Instrument Settings | Verify that the correct excitation and emission wavelengths for the chosen calcium indicator are set on the plate reader. Ensure the instrument is set to kinetic read mode. |
| Calcium-Free Buffer | The calcium flux response to Gq-coupled GPCRs like NK2 is primarily from intracellular stores, but extracellular calcium can be important for sustained signals and overall cell health. Ensure your assay buffer contains an appropriate concentration of calcium. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and expected values for a this compound calcium flux assay. These values can vary depending on the cell line, receptor expression level, and specific assay conditions.
| Parameter | Typical Value | Notes |
| This compound EC50 | 1 - 100 nM | The half-maximal effective concentration. Highly dependent on the cell system. |
| Optimal this compound Concentration for Screening | 80 - 100 nM | A concentration that elicits approximately 80% of the maximal response (EC80) is often used for screening antagonists. |
| Fluo-4 AM Loading Concentration | 1 - 5 µM | Titration is recommended to find the optimal concentration that gives a bright signal without causing cytotoxicity. |
| Probenecid Concentration | 1 - 2.5 mM | Used to prevent dye leakage from cells. |
| Signal Window (Signal/Background) | > 2-fold | A signal-to-background ratio of 2 or higher is generally considered acceptable for a robust assay. |
Experimental Protocols
Key Experiment: this compound Calcium Flux Assay using a "No-Wash" Dye Kit
This protocol is a general guideline and should be optimized for your specific cell line and instrumentation.
-
Cell Plating:
-
Harvest and count NK2 receptor-expressing cells (e.g., HEK293-NK2R).
-
Plate cells in a black-walled, clear-bottom 96-well or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay. A typical seeding density is 20,000 - 50,000 cells per well for a 96-well plate.
-
Incubate the cell plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the "no-wash" calcium indicator dye-loading solution according to the manufacturer's instructions. This typically involves mixing the dye concentrate with an assay buffer that may contain probenecid.
-
Remove the cell plate from the incubator.
-
Add an equal volume of the dye-loading solution to each well (e.g., add 100 µL to wells containing 100 µL of culture medium).
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in the assay buffer at a concentration that is 4-5 times the final desired concentration.
-
Prepare a negative control (buffer only) and a positive control (a saturating concentration of this compound or a calcium ionophore like ionomycin).
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR®).
-
Set the instrument parameters:
-
Excitation/Emission wavelengths appropriate for the dye (e.g., ~490 nm / ~525 nm for Fluo-4).
-
Kinetic read: establish a baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to add the compound from the compound plate to the cell plate.
-
Continue reading the fluorescence signal for an additional 60-180 seconds to capture the peak response and subsequent decay.
-
-
-
Data Analysis:
-
The change in fluorescence is typically calculated as the maximum fluorescence signal minus the baseline fluorescence (Max-Min).
-
For dose-response experiments, plot the (Max-Min) fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
NK2 Receptor Signaling Pathway
Caption: Signaling pathway of the NK2 receptor activated by this compound.
Experimental Workflow for Calcium Flux Assay
Technical Support Center: Optimizing GR 64349 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of GR 64349 in in vivo studies. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in animal responses | Inconsistent dosing technique, animal stress, or biological variation. | Ensure all personnel are properly trained on the administration route. Handle animals gently to minimize stress. Increase the number of animals per group to improve statistical power. |
| Lack of efficacy at expected doses | Poor bioavailability via the chosen administration route, incorrect dosage calculation, or degradation of the compound. | Consider a different route of administration (e.g., intravenous for higher bioavailability). Verify all dosage calculations and ensure the compound has been stored correctly and has not expired. A pilot dose-escalation study may be necessary. |
| Observed adverse effects (e.g., transient flushing of ears and paws) | The observed effect is a known pharmacological response to NK2 receptor agonists.[1] | Carefully document the incidence and severity of the flushing.[1] Consider whether this side effect impacts the primary endpoints of your study. If so, exploring the lowest effective dose is recommended. Importantly, this compound has been observed to not cause hypotension at doses up to 30 µg/kg IV and 300 µg/kg SC in rats.[1] |
| Compound precipitation in formulation | Low solubility of this compound in the chosen vehicle. | Test different biocompatible solvents or co-solvents. Sonication or gentle warming may aid dissolution, but stability under these conditions should be verified. The use of a formulation vehicle known to be safe and effective for similar peptides is advisable. |
Quantitative Data Summary
The following table summarizes the in vivo dosage information for this compound from a study in anesthetized, acutely spinalized rats.[1]
| Parameter | Intravenous (IV) | Subcutaneous (SC) |
| Effective Dose Range | 0.01 - 10 µg/kg | 1 - 300 µg/kg |
| Effect | Dose-related increase in bladder pressure.[1] | Dose-related increase in bladder pressure.[1] |
| Onset of Action | < 1 minute[1] | Not specified, but rapid. |
| Duration of Action | Shorter than other NK2 agonists (e.g., 1.5 min for 1 µg/kg).[1] | 23.9 ± 12.22 min for 300 µg/kg.[1] |
| Adverse Effects | Transient flushing of ears and paws at higher doses.[1] No hypotension observed up to 30 µg/kg.[1] | Transient flushing of ears and paws at higher doses.[1] No hypotension observed up to 300 µg/kg.[1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and to design robust experiments, the following diagrams illustrate the signaling pathway of this compound and a general workflow for dosage optimization.
Caption: this compound activates the NK2 receptor, initiating a Gq/11-mediated signaling cascade.
Caption: A stepwise workflow for optimizing in vivo dosage of a compound.
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment cited in the literature, which investigated the effects of this compound on bladder pressure in anesthetized rats.[1]
Objective: To determine the dose-dependent effect of this compound on bladder pressure following intravenous (IV) and subcutaneous (SC) administration in anesthetized, acutely spinalized rats.
Animal Model:
-
Species: Rat (specific strain not detailed in the provided abstract)
-
Anesthesia: Urethane (1.2-1.4 g/kg, SC)
-
Surgical Preparation: Spinal cord transection at the midthoracic level. Catheterization of the bladder for pressure measurement and a carotid artery for blood sampling (if needed) and blood pressure monitoring.
Drug Administration:
-
Formulation: this compound dissolved in a suitable vehicle (e.g., saline).
-
Routes of Administration:
-
Intravenous (IV) via a cannulated vein.
-
Subcutaneous (SC) injection.
-
-
Dose Levels:
-
IV: 0.01, 0.03, 0.1, 0.3, 1, 3, and 10 µg/kg.
-
SC: 1, 3, 10, 30, 100, and 300 µg/kg.
-
-
Dosing Regimen: Doses were administered in an escalating manner.
Measurements and Endpoints:
-
Primary Endpoint: Change in bladder pressure from baseline, measured under isovolumetric conditions (bladder volume set at 70% capacity).
-
Secondary Endpoints:
-
Onset and duration of the bladder pressure response.
-
Cardiovascular parameters, including blood pressure, to assess for side effects like hypotension.
-
Observation for other potential adverse effects, such as flushing.
-
Data Analysis:
-
Bladder pressure changes are typically quantified as the peak increase over baseline.
-
Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's multiple comparison test), is used to compare the effects of different doses to the vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective tachykinin NK2 receptor agonist.[2][3] It exerts its effects by binding to and activating NK2 receptors, which are G-protein coupled receptors that, upon activation, typically lead to an increase in intracellular calcium and subsequent physiological responses like smooth muscle contraction.[4]
Q2: What is a recommended starting dose for an in vivo study with this compound in rats?
A2: Based on published data, for intravenous administration, a starting dose at the lower end of the effective range, such as 0.01 µg/kg, could be considered.[1] For subcutaneous administration, a starting dose of 1 µg/kg has been used.[1] It is always advisable to perform a pilot dose-range finding study in your specific animal model and experimental conditions to determine the optimal dose range.
Q3: What are the known side effects of this compound in vivo?
A3: In rats, transient flushing of the ears and paws has been observed at higher doses.[1] Importantly, unlike some other NK2 receptor agonists, this compound did not induce hypotension at the tested doses.[1]
Q4: How should I prepare this compound for in vivo administration?
A4: As a peptide, this compound is typically supplied as a lyophilized powder. It should be reconstituted in a sterile, biocompatible vehicle such as sterile saline or phosphate-buffered saline (PBS). The solubility in the chosen vehicle should be confirmed, and the solution should be sterile-filtered before administration. Always refer to the manufacturer's instructions for specific handling and storage recommendations.
Q5: What is the duration of action of this compound?
A5: this compound has a relatively short duration of action. Following a 1 µg/kg IV dose in rats, the effect on bladder pressure lasted approximately 1.5 minutes.[1] After a 300 µg/kg SC dose, the duration was about 24 minutes.[1] This shorter duration may be advantageous for certain experimental designs where a rapid onset and offset of action are desired.[1]
References
- 1. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
preventing GR 64349 tachyphylaxis in experiments
Welcome to the technical support center for GR 64349. This guide is designed to assist researchers, scientists, and drug development professionals in preventing tachyphylaxis during experiments with the selective neurokinin-2 (NK2) receptor agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective non-peptide agonist for the tachykinin NK2 receptor.[1] The NK2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins. This coupling initiates the phosphoinositide signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3] In some cellular contexts, the NK2 receptor can also couple to Gs proteins, leading to an increase in cyclic AMP (cAMP) synthesis.[2]
Q2: What is tachyphylaxis and why is it a concern in experiments with this compound?
Tachyphylaxis, or desensitization, is a rapid decrease in the response to a drug following its repeated administration.[4] In the context of this compound, this would manifest as a diminished cellular or physiological response to subsequent doses of the agonist. This phenomenon can lead to misinterpretation of experimental results, underestimation of the compound's efficacy, and challenges in maintaining a sustained biological effect. While some studies have shown this compound to cause less desensitization compared to other NK2 agonists under specific conditions, the potential for tachyphylaxis still exists, particularly with prolonged or high-concentration exposure.[5]
Q3: What are the molecular mechanisms underlying tachyphylaxis of GPCRs like the NK2 receptor?
The primary mechanism of rapid GPCR desensitization involves two key proteins: G protein-coupled receptor kinases (GRKs) and β-arrestins.[6][7] Upon agonist binding, GRKs phosphorylate the intracellular domains of the activated receptor. This phosphorylation increases the receptor's affinity for β-arrestins. β-arrestin binding sterically hinders the receptor's interaction with G proteins, effectively uncoupling it from downstream signaling pathways and leading to a diminished response.[7] This process can also trigger receptor internalization, further reducing the number of receptors available at the cell surface.[7]
Troubleshooting Guide: Preventing this compound Tachyphylaxis
This guide provides troubleshooting strategies for researchers encountering or aiming to prevent tachyphylaxis in their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Diminishing response to repeated this compound application. | Receptor desensitization due to prolonged or high-concentration exposure. | 1. Optimize Dosing Interval: Increase the time between this compound applications to allow for receptor resensitization. A study on cocaine-induced cardiovascular responses showed that extending the interval between doses from 5 minutes to 2 hours prevented tachyphylaxis.[8] 2. Use the Minimum Effective Concentration: Determine the lowest concentration of this compound that elicits the desired response to minimize excessive receptor activation and subsequent desensitization. |
| Complete loss of response after initial stimulation. | High-level expression of NK2 receptors in the experimental system leading to rapid and profound desensitization. | A study using Xenopus oocytes demonstrated that high levels of expressed hNK2 receptors led to complete desensitization, while lower expression levels did not.[5] Consider using a system with a lower or more physiologically relevant level of receptor expression. |
| Variability in response across experiments. | Inconsistent experimental conditions affecting receptor sensitivity. | 1. Standardize Protocols: Ensure consistent cell culture conditions, passage numbers, and agonist preparation methods. 2. Incorporate Washout Steps: Implement thorough washout steps between agonist applications to remove residual this compound and allow the system to return to baseline. |
| Unexpected signaling pathway activation. | Cross-talk with other signaling pathways that may influence desensitization. | The inhibition of adenylyl cyclase has been shown to enhance desensitization of the NK2 receptor, suggesting cross-talk between signaling pathways.[5] Be aware of and control for other signaling pathways that may be active in your experimental model. |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Calcium Mobilization with Tachyphylaxis Assessment
This protocol describes a method to measure intracellular calcium mobilization in response to this compound and assess the development of tachyphylaxis.
Materials:
-
CHO cells stably expressing the human NK2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
HEPES-buffered saline (HBS).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate NK2 receptor-expressing CHO cells in a 96-well plate and grow to confluence.
-
Dye Loading: Incubate cells with Fura-2 AM in HBS for 60 minutes at 37°C.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) using a fluorescence plate reader.
-
Initial Stimulation: Add a specific concentration of this compound and record the peak fluorescence response.
-
Washout: Thoroughly wash the cells with HBS three times to remove the agonist.
-
Recovery Period: Incubate the cells in HBS for a defined period (e.g., 15, 30, 60 minutes) to allow for receptor resensitization.
-
Second Stimulation: Re-apply the same concentration of this compound and record the peak fluorescence response.
-
Data Analysis: Compare the peak response of the second stimulation to the initial stimulation. A significantly lower second peak indicates tachyphylaxis.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's potency and effects from cited literature.
| Parameter | Value | Experimental System | Reference |
| pEC50 for IP-1 Accumulation (NK2) | 9.10 ± 0.16 | CHO cells expressing human NK2 receptors | [2] |
| pEC50 for Calcium Response (NK2) | 9.27 ± 0.26 | CHO cells expressing human NK2 receptors | [2] |
| pEC50 for cAMP Synthesis (NK2) | 10.66 ± 0.27 | CHO cells expressing human NK2 receptors | [2] |
| pA2 for antagonism by GR159897 | 8.7 | Guinea-pig trachea | [1] |
| Duration of Action (1 μg/kg IV in rats) | 1.5 ± 0.07 min | Anesthetized rats | [9] |
Visualizations
Signaling Pathway of this compound at the NK2 Receptor
Caption: this compound signaling via the NK2 receptor and Gq/11 pathway.
Experimental Workflow for Tachyphylaxis Assessment
Caption: Workflow to assess this compound-induced tachyphylaxis.
Logical Relationship for Preventing Tachyphylaxis
Caption: Key factors and solutions for preventing tachyphylaxis.
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trc-p.nl [trc-p.nl]
- 5. The relationship between the agonist-induced activation and desensitization of the human tachykinin NK2 receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tachyphylaxis in cardiovascular responses to cocaine in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
GR 64349 stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of GR 64349 in aqueous solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing this compound solutions?
A1: this compound is soluble in water up to 1 mg/mL[1]. For initial stock solutions, it is recommended to use sterile, deionized water. The final concentration will depend on the specific requirements of your experiment.
Q2: What are the recommended storage conditions for this compound in its solid form and in aqueous solution?
A2: In its solid, lyophilized form, this compound should be stored at -20°C[1]. Once reconstituted in an aqueous solution, it is also recommended to store aliquots at -20°C to minimize degradation. For short-term storage (a few days), solutions may be kept at 2-8°C, although long-term stability at this temperature has not been extensively documented.
Q3: How stable is this compound in aqueous solutions at different pH values?
Q4: Can I subject this compound solutions to freeze-thaw cycles?
A4: Repeated freeze-thaw cycles can lead to the degradation of peptides and proteins. It is best practice to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. While specific data on this compound is unavailable, a study on other peptides showed stability through several freeze-thaw cycles[2]. However, minimizing these cycles is a prudent precautionary measure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity of this compound in my assay. | 1. Improper storage of the compound. 2. Degradation of the aqueous stock solution. 3. Multiple freeze-thaw cycles. 4. Incorrect solution preparation. | 1. Ensure the lyophilized powder has been stored at -20°C. 2. Prepare fresh aqueous solutions from a new vial of lyophilized powder. Use a buffered solution (pH 5-7) if compatible with your experiment. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 4. Confirm the correct solvent was used and the concentration is accurate. |
| Precipitation observed in the this compound solution. | 1. Exceeding the solubility limit. 2. Use of an inappropriate solvent or buffer. 3. Interaction with components in the experimental medium. | 1. Do not exceed the recommended solubility of 1 mg/mL. If a higher concentration is needed, a different solvent system may need to be explored, though this could impact stability. 2. Ensure the use of high-purity water or a compatible buffer system. 3. Test the solubility of this compound in your specific experimental medium at the desired final concentration before proceeding with the full experiment. |
| Inconsistent results between experiments. | 1. Variability in the age of the prepared stock solution. 2. Inconsistent handling of the compound. | 1. Use freshly prepared solutions or solutions from the same stock aliquot for a series of related experiments. 2. Standardize the protocol for solution preparation, storage, and handling to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Reagent Preparation: Use sterile, high-purity water or a suitable sterile buffer (e.g., PBS, pH 7.4).
-
Reconstitution: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. Add the calculated volume of solvent to the vial to achieve the desired concentration (not exceeding 1 mg/mL).
-
Dissolution: Gently swirl or pipette the solution up and down to ensure complete dissolution. Avoid vigorous vortexing, which can cause peptide degradation.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C.
Protocol 2: General Method for Assessing this compound Stability
A general approach to assess the stability of this compound in a specific aqueous solution would involve the following steps:
-
Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.
-
Incubation: Aliquot the solution and incubate under different conditions (e.g., various temperatures, pH levels, or light exposure).
-
Time Points: At designated time points, remove an aliquot from each condition.
-
Quantification: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration to determine the rate of degradation.
Visualizations
Caption: Recommended workflow for preparing and storing this compound aqueous solutions.
References
GR 64349 dose-response curve saturation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective tachykinin NK2 receptor agonist, GR 64349.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peptide agonist for the tachykinin neurokinin-2 (NK2) receptor, which is a G-protein coupled receptor (GPCR).[1][2] It displays high selectivity for the NK2 receptor over NK1 and NK3 receptors.[1][2] Upon binding, it activates the NK2 receptor, which primarily couples to Gq/11 and Gs signaling pathways.[3] This activation leads to downstream intracellular signaling cascades, including the mobilization of intracellular calcium and the accumulation of inositol monophosphate (IP-1) and cyclic AMP (cAMP).[1]
Q2: What are the typical in vitro functional responses observed with this compound?
A2: In vitro, this compound stimulates several key signaling pathways upon activation of the NK2 receptor. The most commonly measured responses include:
-
Intracellular Calcium Mobilization: A rapid and transient increase in intracellular calcium levels.
-
Inositol Monophosphate (IP-1) Accumulation: A more stable marker of Gq pathway activation.
-
Cyclic AMP (cAMP) Synthesis: An indicator of Gs pathway activation.
This compound is a full agonist for these responses, comparable to the endogenous ligand, neurokinin A (NKA).[1]
Troubleshooting Guide: Dose-Response Curve Saturation Issues
One of the common challenges encountered during in vitro experiments with potent agonists like this compound is the saturation of the dose-response curve, which may manifest as a plateauing of the response at higher concentrations, or in some cases, a decrease in response (a "bell-shaped" curve). This can be due to several factors, including receptor desensitization, tachyphylaxis, or experimental artifacts.
Q3: My this compound dose-response curve is plateauing earlier than expected or showing a "bell-shaped" curve. What are the potential causes and how can I troubleshoot this?
A3: An atypical dose-response curve for this compound can be indicative of several phenomena. Below is a troubleshooting guide to address these issues.
Potential Cause 1: Receptor Desensitization and Tachyphylaxis
-
Description: Prolonged or repeated exposure to a potent agonist like this compound can lead to receptor desensitization, a process where the receptor becomes less responsive to the ligand. This can happen rapidly, a phenomenon known as tachyphylaxis.[4] This is a common characteristic of GPCRs and involves mechanisms like receptor phosphorylation, β-arrestin recruitment, and receptor internalization.[5] Studies have shown that while this compound may not cause desensitization under certain conditions (low receptor expression), it can lead to complete desensitization at higher receptor expression levels.[6][7]
-
Troubleshooting Steps:
-
Reduce Incubation Time: Minimize the pre-incubation time of this compound with the cells before measuring the response.
-
Optimize Cell Density and Receptor Expression: High receptor expression levels can exacerbate desensitization. If using a transient transfection system, consider reducing the amount of receptor DNA used. For stable cell lines, you may need to select a clone with a lower receptor expression level.
-
Kinetic vs. Endpoint Assays: For rapid signaling events like calcium mobilization, ensure you are capturing the peak response. For longer assays like IP-1 or cAMP accumulation, be aware that desensitization can occur over the time course of the experiment. A time-course experiment can help determine the optimal incubation time before desensitization becomes significant.
-
Potential Cause 2: Ligand Depletion or Instability
-
Description: At very high cell densities or with long incubation times, the concentration of the peptide agonist in the medium could be depleted. Peptides can also be susceptible to degradation by proteases present in the cell culture medium or released from cells.
-
Troubleshooting Steps:
-
Use Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your assay buffer.
-
Change Media/Buffer: Ensure your assay buffer is free of proteases. Using serum-free media for the assay period can be beneficial.
-
Replenish Ligand: For very long incubation periods, a partial media change with fresh ligand may be necessary, although this can complicate the interpretation of the results.
-
Potential Cause 3: Assay Artifacts
-
Description: The observed saturation or bell-shaped curve could be an artifact of the detection method. For example, at very high signal intensities, the detector on a plate reader may become saturated, or a fluorescent dye's signal may be quenched.
-
Troubleshooting Steps:
-
Check Detector Gain: If using a fluorescence or luminescence-based assay, ensure the gain setting on your instrument is appropriate and not saturated at the high end of your dose-response curve.
-
Dilute Samples: If possible, dilute the samples with the highest response to bring them within the linear range of the assay.
-
Review Assay Principle: Understand the limitations of your specific assay kit or detection method. For competitive immunoassays like some cAMP and IP-1 kits, very high concentrations of the analyte can sometimes lead to paradoxical results.
-
Logical Troubleshooting Workflow
Here is a suggested workflow for troubleshooting dose-response curve saturation issues with this compound:
References
- 1. arborassays.com [arborassays.com]
- 2. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. bioscience.co.uk [bioscience.co.uk]
Technical Support Center: In Vivo Administration of GR 64349
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurokinin-2 (NK2) receptor agonist, GR 64349. The primary focus is to address concerns related to potential cardiovascular effects, specifically hypotension, during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Does intravenous (IV) or subcutaneous (SC) administration of this compound induce hypotension?
A: Based on available preclinical data, this compound is not associated with significant hypotensive effects. Studies in rats have shown that no significant changes in blood pressure were observed after IV administration of doses up to 30 μg/kg or SC administration of doses up to 300 μg/kg[1]. This is a key advantage of this compound over other neurokinin agonists.
Q2: Why is this compound less likely to cause hypotension compared to other neurokinin agonists like Neurokinin A (NKA)?
A: The hypotensive effects of neurokinins are primarily mediated by the activation of the neurokinin-1 (NK1) receptor, which can lead to vasodilation. This compound is a selective agonist for the NK2 receptor and has markedly lower activity at the NK1 receptor[1]. In contrast, agonists like NKA and LMN-NKA, which activate both NK1 and NK2 receptors, are more likely to cause transient hypotension. This effect can be blocked by NK1 receptor antagonists, further supporting the role of NK1 in mediating hypotension[1][2].
Q3: I am observing a drop in blood pressure after administering this compound in my animal model. What are the potential causes?
A: If you observe hypotension, it is crucial to consider other experimental factors that could be contributing, as it is unlikely to be a direct pharmacological effect of this compound. Potential causes include:
-
Anesthesia: Many anesthetic agents (e.g., isoflurane, propofol) are potent vasodilators and can cause dose-dependent hypotension[3][4]. The depth of anesthesia is a critical factor to monitor and control.
-
Surgical Stress and Fluid Loss: Complex or prolonged surgical procedures can lead to hypovolemia and cardiovascular instability. Ensure adequate fluid replacement to maintain cardiovascular function[3].
-
Animal Health Status: Pre-existing health conditions or stress in the animal can predispose them to cardiovascular instability.
-
Vehicle Effects: The vehicle used to dissolve this compound could have its own cardiovascular effects. Always run appropriate vehicle controls.
-
Baroreceptor Reflex: Anesthesia can blunt the normal baroreceptor reflex, which would typically compensate for any minor drop in blood pressure[3].
Q4: What are the best practices for monitoring cardiovascular parameters during my experiment with this compound?
A: Continuous and objective monitoring is essential.
-
Direct Blood Pressure Monitoring: For critical experiments, direct arterial blood pressure monitoring via cannulation of an artery (e.g., carotid or femoral) is the gold standard[5].
-
Indirect Blood Pressure Monitoring: Non-invasive methods like tail-cuff systems can be used, but may be less accurate, especially in anesthetized animals[5].
-
Heart Rate: Monitor heart rate concurrently, as changes can indicate compensatory mechanisms or other cardiac effects.
-
Body Temperature: Maintain the animal's body temperature at a stable, physiological level (e.g., 37°C) as hypothermia can exacerbate hypotension[6].
Troubleshooting Guide for Unexpected Hypotension
If you encounter unexpected hypotension (Mean Arterial Pressure < 60 mm Hg in small animals) during your experiment, follow this stepwise approach[4].
Step 1: Assess Anesthetic Depth
-
Action: Immediately check the level of anesthesia. If it is too deep, reduce the concentration of the inhalant anesthetic or the infusion rate of the injectable agent[4][7]. This is often the quickest and most effective first step.
Step 2: Ensure Adequate Fluid Volume
-
Action: Administer a bolus of warmed isotonic crystalloid fluids (e.g., Lactated Ringer's solution) at 5-10 ml/kg over 15 minutes[3][5]. Assess the response. If hypotension is due to vasodilation from anesthesia, fluid therapy alone may not be sufficient[7].
Step 3: Review and Address Other Physiological Factors
-
Action:
-
Check the animal's body temperature and apply warming if necessary.
-
Ensure adequate ventilation and oxygenation[6].
-
Assess for any ongoing blood loss from surgical sites.
-
Step 4: Consider Pharmacological Intervention (if hypotension persists)
-
Action: If the above steps do not resolve the hypotension, the use of inotropes or vasopressors may be considered, though this will be a confounding factor in your study of this compound. This should be a last resort and noted as a deviation in your experimental record.
Data Summary
The following table summarizes the reported cardiovascular effects of this compound in comparison to other neurokinin agonists in rats.
| Compound | Primary Receptor Target | Intravenous (IV) Dose Range | Subcutaneous (SC) Dose Range | Observed Effect on Blood Pressure | Citation |
| This compound | NK2 | Up to 30 μg/kg | Up to 300 μg/kg | No significant change | [1] |
| LMN-NKA | NK2/NK1 | > 10 μg/kg | > 30 μg/kg | Transient, non-significant decrease | [1] |
| Neurokinin A (NKA) | NK2/NK1 | 1-100 μg/kg | Not specified | Transient hypotension | [1][2] |
Experimental Protocols
Protocol: In Vivo Blood Pressure Monitoring in Anesthetized Rats
This protocol provides a general method for direct blood pressure measurement, which is recommended for accurately assessing the cardiovascular effects of compounds like this compound.
-
Animal Preparation:
-
Anesthetize the rat using an appropriate agent (e.g., urethane at 1.2 g/kg, intraperitoneally, as it has minimal interference with cardiovascular reflexes)[6]. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Place the animal on a homeothermic blanket to maintain body temperature at 37°C.
-
Perform a tracheostomy to ensure a patent airway, particularly for long procedures[6].
-
-
Catheter Implantation:
-
Place the rat in a supine position. Make a midline incision in the neck to expose the right carotid artery.
-
Carefully dissect the artery from the surrounding tissue and vagus nerve.
-
Place two loose silk ligatures around the artery. Tie off the distal end.
-
Make a small incision in the arterial wall and insert a saline-filled polyethylene catheter (PE-50) connected to a pressure transducer.
-
Secure the catheter in place with the proximal ligature.
-
-
Data Acquisition:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery before recording baseline measurements.
-
Record baseline mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate continuously using a data acquisition system.
-
-
Drug Administration:
-
For intravenous administration, cannulate a jugular or femoral vein.
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the vehicle first to establish a control response.
-
Administer this compound at the desired doses.
-
Continuously monitor and record cardiovascular parameters for a defined period post-administration to observe any changes from baseline.
-
Visualizations
Caption: Signaling pathways of this compound vs. NKA and their cardiovascular effects.
Caption: Experimental workflow for in vivo drug administration and monitoring.
References
- 1. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of vagal pathway and NK1 and NK2 receptors in cardiovascular and respiratory effects of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 4. dvm360.com [dvm360.com]
- 5. dvm360.com [dvm360.com]
- 6. Characterization of hypotensive and vasorelaxant effects of PHAR-DBH-Me a new cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypotension in Small Animals: We Do Not Always Give Fluids - WSAVA 2016 Congress - VIN [vin.com]
GR 64349 cross-reactivity with other tachykinin receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the tachykinin NK₂ receptor agonist, GR 64349, with a specific focus on its cross-reactivity with other tachykinin receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective agonist for the tachykinin NK₂ receptor.[1] It is a conformationally constrained analog of Neurokinin A (NKA). Its primary target is the NK₂ receptor, where it elicits strong agonistic activity.
Q2: How selective is this compound for the NK₂ receptor over the NK₁ receptor?
A2: this compound demonstrates a high degree of selectivity for the NK₂ receptor over the NK₁ receptor. In radioligand binding studies, its affinity for the NK₂ receptor is approximately 1,200 to 1,300-fold higher than for the NK₁ receptor.[2] Functional assays also show significant selectivity, ranging from 500-fold to 1,400-fold depending on the specific assay.[2][3]
Q3: What is the cross-reactivity of this compound with the NK₃ receptor?
A3: this compound is also highly selective for the NK₂ receptor over the NK₃ receptor. It displays a selectivity of over 300-fold for the NK₂ receptor compared to the NK₃ receptor.[1]
Q4: I am observing unexpected effects in my experiment that might be due to off-target activity. Could this compound be activating NK₁ receptors?
A4: While this compound is highly selective for the NK₂ receptor, it can act as a very weak partial agonist at the NK₁ receptor at high concentrations.[4] In functional assays, the potency of this compound at NK₁ receptors is significantly lower than at NK₂ receptors.[2][3] Therefore, if your experimental system expresses a high density of NK₁ receptors or if you are using very high concentrations of this compound, activation of NK₁ receptors is a possibility to consider.
Q5: How does the potency of this compound at NK₂ receptors compare to the endogenous ligand, Neurokinin A (NKA)?
A5: In radioligand binding studies, this compound has been shown to displace [¹²⁵I]-NKA with an affinity approximately 30-fold lower than NKA itself.[2] However, in functional assays such as IP-1 accumulation and intracellular calcium response, this compound and NKA exhibit comparable potencies as full agonists at the NK₂ receptor.[2]
Data Presentation: this compound Cross-Reactivity Profile
The following table summarizes the quantitative data on the binding affinity and functional potency of this compound at human recombinant tachykinin NK₁, NK₂, and NK₃ receptors.
| Receptor | Assay Type | Parameter | Value | Selectivity (NK₂ vs. others) | Reference |
| NK₁ | Radioligand Binding ([³H]-septide) | pKᵢ | < 5 | ~1,300-fold | [2][3] |
| IP-1 Accumulation | pEC₅₀ | 5.95 ± 0.80 | 1,400-fold | [2][3] | |
| Intracellular Calcium Response | pEC₅₀ | 6.55 ± 0.16 | 500-fold | [2][3] | |
| Cyclic AMP Synthesis | pEC₅₀ | 7.71 ± 0.41 | ~900-fold | [2][3] | |
| NK₂ | Radioligand Binding ([¹²⁵I]-NKA) | pKᵢ | 7.77 ± 0.10 | - | [2][3] |
| IP-1 Accumulation | pEC₅₀ | 9.10 ± 0.16 | - | [2][3] | |
| Intracellular Calcium Response | pEC₅₀ | 9.27 ± 0.26 | - | [2][3] | |
| Cyclic AMP Synthesis | pEC₅₀ | 10.66 ± 0.27 | - | [2][3] | |
| NK₃ | Not Specified | EC₅₀ | Not Specified | > 300-fold | [1] |
Mandatory Visualizations
Tachykinin Receptor Signaling Pathway
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Cell Culture Conditions for GR 64349 Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GR 64349, a potent and selective tachykinin NK2 receptor agonist. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and potent peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1] It displays over 1000-fold selectivity for the NK2 receptor compared to the NK1 receptor and over 300-fold selectivity compared to the NK3 receptor.[1] As a full agonist, this compound activates the NK2 receptor, which is a G protein-coupled receptor (GPCR). This activation stimulates downstream signaling pathways, leading to an increase in intracellular inositol-1-phosphate (IP-1), a rise in intracellular calcium (Ca2+) levels, and the synthesis of cyclic AMP (cAMP).[2][3]
Q2: Which cell lines are recommended for studying the effects of this compound?
The choice of cell line is critical for a successful experiment. Commonly used and recommended cell lines for studying this compound's effects on the NK2 receptor include:
-
Chinese Hamster Ovary (CHO-K1) cells: These are a popular choice due to their robust growth, high transfection efficiency, and low endogenous GPCR expression.[4] They are frequently used to create stable cell lines expressing recombinant human NK2 receptors.[2][3]
-
Human Embryonic Kidney (HEK293) cells: Similar to CHO-K1 cells, HEK293 cells are easily transfected and are a common host for heterologous expression of GPCRs.
-
U2OS cells: This human osteosarcoma cell line is another suitable host for stably expressing the NK2 receptor and is commercially available for this purpose.
It is crucial to use a cell line that stably or transiently expresses the tachykinin NK2 receptor, as non-transfected cells may not exhibit a response to this compound.
Q3: What are the general cell culture conditions for these cell lines?
Maintaining healthy cell cultures is paramount for obtaining reliable and reproducible data. The following are general guidelines:
| Parameter | Recommendation |
| Basal Media | DMEM/F12 or DMEM, high glucose |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Supplements | 1% Penicillin-Streptomycin, L-glutamine |
| Culture Temperature | 37°C |
| CO2 Level | 5% |
| Subculture | When cells reach 80-90% confluency |
| Trypsinization | 0.25% Trypsin-EDTA |
Note: For specific cell lines, always refer to the supplier's recommendations. For experiments, serum starvation (reducing serum to 0.5-1% or no serum) for 4 to 24 hours prior to this compound stimulation is often recommended to reduce background signaling and synchronize cells.[5][6][7]
Q4: What concentration range of this compound should I use in my experiments?
The optimal concentration of this compound will depend on the cell line, the expression level of the NK2 receptor, and the specific assay being performed. Based on published data, a concentration range of 0.01 nM to 10 µM is a good starting point for generating a dose-response curve.[2][3] The EC50 (half-maximal effective concentration) for this compound in functional assays is typically in the low nanomolar range.[1]
Q5: What is the recommended incubation time for this compound?
The incubation time will vary depending on the assay. For second messenger assays that measure rapid cellular responses, shorter incubation times are generally sufficient:
-
Calcium Mobilization: The response is typically rapid, occurring within minutes of agonist addition.
-
cAMP and IP-1 Accumulation: An incubation time of 30 to 60 minutes is commonly used.
For longer-term assays, such as gene expression studies, the incubation time may extend to several hours. It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Experimental Protocols
Protocol 1: General Cell Culture and Seeding for this compound Experiments
This protocol provides a general guideline for culturing and seeding CHO-K1 cells stably expressing the NK2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human NK2 receptor
-
Complete growth medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
96-well black, clear-bottom tissue culture plates (for fluorescence/luminescence assays)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Maintenance: Culture the CHO-K1-NK2 cells in a T-75 flask in a 37°C, 5% CO2 incubator.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralization: Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Cell Counting: Transfer the cell suspension to a 15 mL conical tube and determine the cell density and viability using a hemocytometer or automated cell counter.
-
Seeding: Seed the cells into a 96-well plate at a density of 20,000 to 50,000 cells per well in 100 µL of complete growth medium.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Serum Starvation (Optional but Recommended): After 24 hours, aspirate the complete growth medium and replace it with 100 µL of serum-free or low-serum (0.5-1% FBS) medium. Incubate for an additional 4-24 hours before starting the assay.
Protocol 2: Calcium Mobilization Assay
This protocol outlines the steps for measuring intracellular calcium changes in response to this compound stimulation.
Materials:
-
CHO-K1-NK2 cells seeded in a 96-well black, clear-bottom plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound stock solution (in DMSO or water)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in Assay Buffer, often with the addition of Pluronic F-127 to aid in dye solubilization.
-
Cell Staining: Remove the medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Washing (Optional): Some protocols may require washing the cells with Assay Buffer to remove excess dye.
-
Compound Preparation: Prepare a dilution series of this compound in Assay Buffer at a concentration 2X to 5X the final desired concentration.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read).
-
Injection and Reading: Program the instrument to inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal. The increase in fluorescence corresponds to the increase in intracellular calcium.
Protocol 3: cAMP Accumulation Assay
This protocol describes how to measure changes in intracellular cAMP levels following this compound treatment.
Materials:
-
CHO-K1-NK2 cells seeded in a 96-well plate
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
Lysis buffer (provided with the kit)
Procedure:
-
Cell Preparation: Prepare and seed cells as described in Protocol 1.
-
Stimulation: Remove the medium and add 50 µL of stimulation buffer containing a PDE inhibitor. Pre-incubate for 10-15 minutes.
-
Agonist Addition: Add 50 µL of the this compound dilution series to the wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Detection: Perform the cAMP detection steps as outlined in the kit's manual. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) on a plate reader.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low response to this compound | 1. Low or no NK2 receptor expression. 2. Inactive this compound. 3. Suboptimal assay conditions. 4. High background signaling. | 1. Verify NK2 receptor expression via Western blot, qPCR, or by using a positive control agonist (e.g., Neurokinin A). 2. Use a fresh, validated stock of this compound. Ensure proper storage at -20°C.[1] 3. Optimize this compound concentration and incubation time. 4. Implement serum starvation prior to the experiment. |
| High background signal | 1. High endogenous receptor activity. 2. Serum components activating signaling pathways. 3. Autofluorescence of compounds or plates. | 1. Use a cell line with low endogenous GPCR expression. 2. Perform serum starvation for 4-24 hours before the assay.[5][7] 3. Use appropriate controls (vehicle-only wells) and black plates for fluorescence/luminescence assays. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Inaccurate pipetting. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or medium. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Cell detachment during assay | 1. Over-trypsinization during subculturing. 2. Excessive washing steps. 3. Cytotoxicity of this compound at high concentrations. | 1. Minimize trypsin exposure time. 2. Be gentle during washing steps. 3. Perform a cell viability assay (e.g., MTT or resazurin) in parallel to check for cytotoxic effects.[8][9] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound signaling pathway through the NK2 receptor.
Caption: General experimental workflow for this compound functional assays.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cet.bio [cet.bio]
- 5. researchgate.net [researchgate.net]
- 6. Serum starvation induces G1 arrest through suppression of Skp2-CDK2 and CDK4 in SK-OV-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GR 64349 Specificity for the NK2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin 2 (NK2) receptor agonist GR 64349 with other relevant compounds, supported by experimental data to validate its receptor specificity. The following sections detail quantitative comparisons, experimental methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of NK2 Receptor Agonists
This compound is a potent and highly selective agonist for the tachykinin NK2 receptor. Its specificity is crucial for its utility as a pharmacological tool and potential therapeutic agent. This section compares the binding affinity and functional potency of this compound with the endogenous ligand Neurokinin A (NKA) and another synthetic agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA).
Radioligand Binding Affinity
The binding affinity of a ligand for its receptor is a primary indicator of its potency and specificity. The data below, derived from studies using human recombinant NK1 and NK2 receptors, demonstrates the superior selectivity of this compound for the NK2 receptor compared to NKA.
| Compound | Receptor | pKi (mean ± SEM) | Selectivity (NK1/NK2 Ki ratio) |
| This compound | NK2 | 7.77 ± 0.10 [1][2][3] | >1000[1][2][3] |
| NK1 | <5[1][2][3] | ||
| Neurokinin A (NKA) | NK2 | 8.80 ± 0.08 | 20 |
| NK1 | 7.50 ± 0.10 |
Higher pKi values indicate stronger binding affinity.
Functional Potency
Functional assays measuring the cellular response to receptor activation provide a more physiologically relevant measure of a compound's efficacy and potency. The following tables summarize the potency of this compound and NKA in stimulating key downstream signaling pathways of the NK2 receptor.
Inositol-1-Phosphate (IP-1) Accumulation
| Compound | Receptor | pEC50 (mean ± SEM) | Selectivity (NK1/NK2 EC50 ratio) |
| This compound | NK2 | 9.10 ± 0.16 [1][2][3] | 1400[1][2][3] |
| NK1 | 5.95 ± 0.80[1][2][3] | ||
| Neurokinin A (NKA) | NK2 | 8.94 ± 0.12 | 1 |
| NK1 | 8.93 ± 0.07 |
Intracellular Calcium Mobilization
| Compound | Receptor | pEC50 (mean ± SEM) | Selectivity (NK1/NK2 EC50 ratio) |
| This compound | NK2 | 9.27 ± 0.26 [1][2][3] | 500[1][2][3] |
| NK1 | 6.55 ± 0.16[1][2][3] | ||
| Neurokinin A (NKA) | NK2 | 9.21 ± 0.13 | 1 |
| NK1 | 9.25 ± 0.08 |
Cyclic AMP (cAMP) Synthesis
| Compound | Receptor | pEC50 (mean ± SEM) | Selectivity (NK1/NK2 EC50 ratio) |
| This compound | NK2 | 10.66 ± 0.27 [1][2] | ~900[1][2] |
| NK1 | 7.71 ± 0.41[1][2] | ||
| Neurokinin A (NKA) | NK2 | 9.99 ± 0.14 | 2.8 |
| NK1 | 9.55 ± 0.09 |
Higher pEC50 values indicate greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of a test compound for the NK2 receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human NK2 receptor are cultured and harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 3 hours at 4°C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the increase in intracellular calcium upon NK2 receptor activation.
-
Cell Preparation:
-
HEK293 cells stably expressing the human NK2 receptor are seeded into a 96-well plate and cultured overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).
-
The cells are washed to remove extracellular dye.
-
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., this compound) at various concentrations is added to the wells.
-
The fluorescence intensity is measured kinetically over time to detect the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each concentration of the test compound.
-
The data is plotted as fluorescence intensity versus compound concentration, and a dose-response curve is fitted to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
IP-1 Accumulation Assay
This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the accumulation of inositol-1-phosphate, a downstream product of Gq-coupled receptor activation.
-
Cell Stimulation:
-
HEK293 cells expressing the human NK2 receptor are seeded in a 96-well plate.
-
The cells are stimulated with various concentrations of the test compound (e.g., this compound) in a stimulation buffer containing LiCl (to inhibit IP-1 degradation) for a defined period (e.g., 1 hour at 37°C).
-
-
Detection:
-
The cells are lysed, and the HTRF reagents (IP1-d2 conjugate and anti-IP1-cryptate antibody) are added.
-
The plate is incubated to allow for the competitive binding of cellular IP-1 and the IP1-d2 conjugate to the antibody.
-
-
Data Analysis:
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.
-
A standard curve is used to convert the HTRF signal to the concentration of IP-1.
-
The data is plotted as IP-1 concentration versus test compound concentration to determine the EC50 value.
-
Visualizing Key Pathways and Processes
NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq and Gs pathways.
Caption: NK2 Receptor Signaling Cascade
Experimental Workflow for Validating Agonist Specificity
This workflow outlines the key steps in determining the specificity of a compound like this compound for the NK2 receptor.
Caption: Agonist Specificity Validation Workflow
Logical Comparison of NK2 Receptor Agonists
This diagram illustrates the hierarchical comparison used to evaluate the specificity of this compound.
Caption: Comparative Logic for NK2 Agonists
References
- 1. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GR 64349 Effects: A Comparative Guide to NK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NK2 receptor antagonists used to confirm the pharmacological effects of GR 64349, a potent and selective NK2 receptor agonist. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document serves as a valuable resource for researchers investigating tachykinin receptor pharmacology and developing novel therapeutics.
Unveiling the Specificity of this compound through Antagonism
This compound is a well-established tool in pharmacology due to its high selectivity for the neurokinin-2 (NK2) receptor over other tachykinin receptors (NK1 and NK3). Confirmation of its specific action is crucial for interpreting experimental results accurately. The use of selective NK2 receptor antagonists is the gold-standard method to verify that the observed effects of this compound are indeed mediated by the NK2 receptor. This is typically achieved by demonstrating that the antagonist competitively inhibits the response to this compound in a concentration-dependent manner.
Quantitative Comparison of NK2 Receptor Antagonists
The potency of an antagonist is a critical parameter for its utility in pharmacological studies. The following table summarizes the antagonist potencies of two commonly used NK2 receptor antagonists, GR 159897 and MEN 11420, against NK2 receptor activation. The pA2 value is a logarithmic measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
| Antagonist | Agonist | Preparation | Parameter | Value | Reference |
| GR 159897 | This compound | Guinea-pig trachea | pA2 | 8.7 | [1] |
| GR 159897 | This compound | Guinea-pig oesophageal mucosa | Apparent pKB | 9.3 | [2] |
| MEN 11420 | [β-Ala8]neurokinin A(4-10) | Guinea-pig bronchus | pKB | 8.4 | [3] |
| MEN 11420 | [β-Ala8]neurokinin A(4-10) | Guinea-pig colon | pKB | 8.1 | [4] |
Note: While a direct pA2 value for MEN 11420 against this compound was not available in the reviewed literature, the provided pKB values against a structurally similar and potent NK2 agonist, [β-Ala8]neurokinin A(4-10), offer a strong indication of its potency at the NK2 receptor.
Experimental Protocols
Determination of Antagonist Potency (pA2) using Schild Analysis in Isolated Guinea-Pig Trachea
This protocol outlines the classical method for determining the pA2 value of an NK2 receptor antagonist against this compound-induced smooth muscle contraction in an isolated tissue preparation.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
The tracheal rings can be used as is or cut open opposite the trachealis muscle to form strips.
2. Organ Bath Setup:
-
Suspend the tracheal preparations in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an optimal resting tension (typically 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.
3. Experimental Procedure:
-
Initial Contraction: To ensure tissue viability, induce a contraction with a standard agent like potassium chloride (KCl) or carbachol. Wash the tissue and allow it to return to baseline.
-
Control Cumulative Concentration-Response Curve (CCRC) for this compound:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue extensively to allow it to return to the baseline resting tension.
-
-
CCRC in the Presence of the Antagonist:
-
Introduce a known concentration of the NK2 receptor antagonist (e.g., GR 159897) into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.
-
Repeat the cumulative addition of this compound in the presence of the antagonist and record the contractile responses.
-
Wash the tissue and repeat the procedure with at least two other increasing concentrations of the antagonist.
-
4. Data Analysis (Schild Plot):
-
For each concentration of the antagonist, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
Visualizing the Molecular Mechanisms
To better understand the experimental logic and the underlying biological processes, the following diagrams illustrate the experimental workflow for confirming this compound's effects and the NK2 receptor signaling pathway.
Caption: Experimental workflow for determining the pA2 value of an NK2 antagonist.
Caption: NK2 receptor signaling pathway activated by this compound.
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin-induced contraction of the guinea-pig isolated oesophageal mucosa is mediated by NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the antibronchoconstrictor activity of MEN 11420, a tachykinin NK2 receptor antagonist, in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEN 11420, a potent and selective tachykinin NK2 receptor antagonist in the guinea-pig and human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of GR 64349 and Neurokinin A
An Essential Guide for Researchers in Tachykinin Receptor Pharmacology
This guide provides a detailed in vitro comparison of GR 64349 and the endogenous tachykinin, neurokinin A (NKA). Both compounds are potent agonists at the tachykinin NK2 receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological differences between these two critical research tools. We present quantitative data on receptor binding and functional activity, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro binding affinities and functional potencies of this compound and neurokinin A at human recombinant tachykinin NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells.
| Compound | Receptor | Binding Affinity (pKi) |
| This compound | NK2 | 7.77 ± 0.10[1] |
| NK1 | <5[1] | |
| Neurokinin A | NK2 | High Affinity[2] |
| NK1 | Fair Affinity[3] |
Table 1: Comparative Binding Affinities. The data illustrates the high and selective affinity of this compound for the NK2 receptor, with significantly weaker binding to the NK1 receptor. Neurokinin A also demonstrates high affinity for the NK2 receptor but exhibits a greater degree of cross-reactivity with the NK1 receptor.
| Compound | Receptor | Assay | Functional Potency (pEC50) | Efficacy |
| This compound | NK2 | IP-1 Accumulation | 9.10 ± 0.16[1] | Full Agonist[1] |
| NK1 | IP-1 Accumulation | 5.95 ± 0.80[1] | Full Agonist[1] | |
| NK2 | Calcium Mobilization | 9.27 ± 0.26[4] | Full Agonist[4] | |
| NK1 | Calcium Mobilization | 6.55 ± 0.16[4] | Full Agonist[4] | |
| NK2 | cAMP Synthesis | 10.66 ± 0.27[4] | Full Agonist[4] | |
| NK1 | cAMP Synthesis | 7.71 ± 0.41[4] | Full Agonist[4] | |
| Neurokinin A | NK2 | IP-1 Accumulation | Potent Full Agonist[2] | Full Agonist[2] |
| NK1 | IP-1 Accumulation | Potent Agonist[2] | Full Agonist[2] |
Table 2: Comparative Functional Potencies and Efficacies. This table highlights the superior potency of this compound at the NK2 receptor across multiple functional assays compared to its activity at the NK1 receptor.[1][4] Both this compound and Neurokinin A behave as full agonists at both receptors.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide. These protocols are based on established practices for studying G-protein coupled receptors.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
a. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 or NK1 receptor in appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
b. Binding Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 50-120 µg of protein).
-
A fixed concentration of a suitable radioligand for the NK2 receptor (e.g., [¹²⁵I]-NKA).
-
Varying concentrations of the unlabeled test compound (this compound or Neurokinin A).
-
For determining non-specific binding, a high concentration of an unlabeled standard ligand is used.
-
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (binding affinity) of the test compound using the Cheng-Prusoff equation.
Inositol Monophosphate (IP-1) Accumulation Assay (HTRF)
This functional assay measures the activation of Gq-coupled receptors, such as the NK2 receptor, by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP-1).
a. Cell Culture and Seeding:
-
Culture CHO cells stably expressing the human recombinant NK2 or NK1 receptor in a suitable growth medium.
-
The day before the assay, seed the cells into a 96-well or 384-well plate at an appropriate density and incubate overnight.
b. Assay Protocol:
-
Remove the culture medium and replace it with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP-1, allowing it to accumulate.
-
Add varying concentrations of the agonist (this compound or Neurokinin A) to the wells.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and IP-1 production.
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically consist of an IP-1 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an IP-1 analog labeled with an acceptor fluorophore (e.g., d2).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the immunoassay to reach equilibrium.
c. Data Analysis:
-
Measure the fluorescence at two different wavelengths (for the donor and acceptor) using an HTRF-compatible plate reader.
-
The HTRF signal is inversely proportional to the amount of IP-1 produced by the cells.
-
Generate a standard curve using known concentrations of IP-1.
-
Calculate the concentration of IP-1 in the experimental samples from the standard curve.
-
Plot the IP-1 concentration as a function of the logarithm of the agonist concentration and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
a. Cell Culture and Dye Loading:
-
Seed CHO cells stably expressing the human recombinant NK2 or NK1 receptor into a black-walled, clear-bottom 96-well or 384-well plate and allow them to attach overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffer, often containing probenecid to prevent dye leakage.
-
Incubate the cells for a specific time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells and be de-esterified.
b. Assay Protocol:
-
Place the plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The FLIPR instrument will first measure the baseline fluorescence of each well.
-
The instrument will then add varying concentrations of the agonist (this compound or Neurokinin A) to the wells.
-
Immediately after agonist addition, the instrument will continuously monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
c. Data Analysis:
-
The data is typically expressed as the peak fluorescence response or the area under the curve.
-
Plot the response as a function of the logarithm of the agonist concentration.
-
Determine the EC50 value using non-linear regression analysis.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing this compound and neurokinin A.
Caption: NK2 Receptor Signaling Pathways.
Caption: In Vitro Agonist Comparison Workflow.
References
A Comparative Analysis of GR 64349's Selectivity for NK1 and NK3 Receptors
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of the tachykinin receptor agonist GR 64349 against the human neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors. The data presented herein is intended for researchers, scientists, and drug development professionals working with tachykinin receptor modulators. For a comprehensive comparison, the selectivity profiles of the well-characterized NK1 receptor antagonist, Aprepitant, and the NK3 receptor antagonist, Talnetant, are also included.
This compound is a potent and highly selective agonist for the neurokinin-2 (NK2) receptor.[1][2][3][4] While its primary activity is at the NK2 receptor, understanding its off-target effects at other tachykinin receptors, such as NK1 and NK3, is crucial for a complete pharmacological characterization. This guide summarizes the available binding affinity and functional potency data to elucidate the selectivity of this compound.
Selectivity Profile: this compound vs. Reference Compounds
The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of this compound, Aprepitant, and Talnetant at the human NK1 and NK3 receptors.
| Compound | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Selectivity (NK1 vs. NK3) |
| This compound | NK1 | < 5[1][2][4] | 5.95 ± 0.80 (IP-1 accumulation)[1][2][4] 6.55 ± 0.16 (Calcium response)[1][2][4] 7.71 ± 0.41 (cAMP synthesis)[1][2][4] | While direct binding or functional data for this compound at the NK3 receptor is not readily available in the cited literature, it is reported to have over 300-fold selectivity for the NK2 receptor over the NK3 receptor.[3] |
| NK3 | Data not available | Data not available | ||
| Aprepitant | NK1 | ~9.0 (IC50 = 0.1 nM)[5] | Antagonist | ~3000-fold for NK1 over NK3[5] |
| NK3 | ~6.5 (IC50 = 300 nM)[5] | Antagonist | ||
| Talnetant | NK1 | No affinity[6] | Antagonist | Highly selective for NK3 |
| NK3 | ~8.9 (Ki = 1.4 nM)[6] | Antagonist |
Note on this compound Data: The available data for this compound's interaction with the NK1 receptor shows weak binding affinity and functional potency.[1][2][4] The selectivity information regarding the NK3 receptor is based on a reported selectivity ratio rather than direct binding or functional data.
Signaling Pathways
Both NK1 and NK3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq and Gs proteins. Activation of these receptors initiates a cascade of intracellular signaling events.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human NK1 or NK3 receptor are prepared from cultured cells.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-[MePhe⁷]-Neurokinin B for NK3) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response of a cell upon receptor activation by an agonist.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the human NK1 or NK3 receptor are cultured in microplates.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye.
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Signal Detection: A fluorometric imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the change in fluorescence against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available data clearly demonstrate that this compound is a potent NK2 receptor agonist with significantly weaker activity at the NK1 receptor. While a precise binding affinity or functional potency for this compound at the NK3 receptor is not publicly available, it is reported to be substantially more selective for the NK2 receptor. In contrast, Aprepitant and Talnetant exhibit high selectivity for the NK1 and NK3 receptors, respectively, making them valuable tools for studying the distinct physiological roles of these receptors. This comparative guide provides a quantitative basis for researchers to assess the selectivity of this compound and to select appropriate pharmacological tools for their studies of the tachykinin system.
References
- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Alternatives for GR64349 in NK2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of selective agonists for the Neurokinin B (NK2) receptor, offering alternatives to the well-established compound GR64349. The following sections detail the performance of these compounds, supported by experimental data, and provide methodologies for key experiments to facilitate their evaluation.
Comparative Analysis of NK2 Receptor Agonists
GR64349 is a potent and highly selective agonist for the NK2 receptor, exhibiting over 1000-fold selectivity against the NK1 receptor and over 300-fold selectivity against the NK3 receptor.[1][2] However, a range of alternative peptide agonists have been developed and characterized, offering different pharmacological profiles. This section compares GR64349 with other notable NK2 receptor agonists: [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA), [β-Ala8]-Neurokinin A(4-10), and the endogenous peptide γ-Neuropeptide.
The data presented below is primarily derived from studies on human recombinant receptors, providing a standardized basis for comparison.
Quantitative Comparison of Agonist Potency and Selectivity
| Compound | NK2 Receptor Affinity (pKi) | NK2 Receptor Functional Potency (pEC50) | NK1 Receptor Affinity (pKi) | NK1 Receptor Functional Potency (pEC50) | NK2/NK1 Selectivity (Binding Ki Ratio) | NK2/NK1 Selectivity (Functional EC50 Ratio) |
| GR64349 | ~9.12 | 9.27 (Calcium) / 10.66 (cAMP) | < 6 | 6.55 (Calcium) / 7.71 (cAMP) | >1200 | 500-1400 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 9.92 | 9.3 | 7.1 | 7.2 | 674 | 105 (Calcium) / 74 (cAMP) |
| [β-Ala8]-NKA(4-10) | Not Determined | 8.8 | Not Determined | 6.4 | Not Determined | 244 (cAMP) |
| γ-Neuropeptide | High Affinity (equipotent to NKA in some assays) | Potent Agonist | Lower Affinity than NK2 | Less Potent than at NK2 | Selective for NK2 | Selective for NK2 |
Note: pKi and pEC50 values are expressed as the negative logarithm of the molar concentration. Higher values indicate greater affinity and potency, respectively. Selectivity ratios are calculated from the raw Ki or EC50 values.
Signaling Pathways and Experimental Workflow
Activation of the NK2 receptor, a G-protein coupled receptor (GPCR), primarily initiates two key signaling cascades. The first is through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a measurable event in functional assays. The second pathway involves the coupling to Gs proteins, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
The evaluation of NK2 receptor agonists typically follows a standardized workflow, beginning with cell culture and culminating in data analysis to determine key pharmacological parameters.
Experimental Protocols
The following are detailed methodologies for two key in vitro assays used to characterize NK2 receptor agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following NK2 receptor activation.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK2 receptor in appropriate growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
The day before the assay, seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), and an organic anion transporter inhibitor like probenecid to prevent dye leakage.
-
Aspirate the culture medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour in the dark to allow for dye de-esterification and intracellular accumulation.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test agonists (e.g., GR64349 and its alternatives) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Utilize a fluorescence plate reader equipped with an automated liquid handling system to add the agonist solutions to the cell plate.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist using the plate reader. Typically, a baseline fluorescence is recorded for a short period, followed by continuous measurement for several minutes after compound addition.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Normalize the data to the maximum response of a reference agonist (e.g., Neurokinin A).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and pEC50 values.
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the production of cAMP, the second messenger generated upon Gs-coupled NK2 receptor activation.
1. Cell Culture and Plating:
-
Follow the same cell culture and plating procedures as described for the calcium mobilization assay, using cells expressing the NK2 receptor.
2. Assay Procedure:
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Add serial dilutions of the test agonists to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
3. Data Acquisition and Analysis:
-
Measure the signal (e.g., HTRF ratio or absorbance) according to the kit's protocol.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the agonist-treated wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and pEC50 values.
Conclusion
While GR64349 remains a highly potent and selective NK2 receptor agonist, several alternatives, particularly peptide analogs of Neurokinin A, offer comparable or, in some aspects, superior pharmacological properties. [Lys5,MeLeu9,Nle10]-NKA(4-10) demonstrates high affinity and potency at the NK2 receptor with significant selectivity over the NK1 receptor. [β-Ala8]-NKA(4-10) also exhibits high selectivity in functional assays. The choice of agonist will depend on the specific requirements of the research, including the desired potency, selectivity profile, and the experimental system being utilized. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of these and other novel NK2 receptor agonists.
References
A Comparative Analysis of GR 64349 and Endogenous Tachykinins in Receptor Efficacy
For Immediate Release
This guide provides a detailed comparison of the synthetic tachykinin NK2 receptor agonist, GR 64349, and the endogenous tachykinins: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). The following sections present quantitative data on their binding affinities and functional potencies at the three primary tachykinin receptors (NK1, NK2, and NK3), detailed experimental methodologies for key assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative efficacy of these compounds.
Quantitative Efficacy Comparison
The relative efficacy of this compound and endogenous tachykinins is determined by their binding affinity (Ki) and functional potency (EC50) at the tachykinin receptors. The data presented below, primarily from studies on human recombinant receptors, highlights the high potency and selectivity of this compound for the NK2 receptor compared to the natural ligands.
Endogenous tachykinins exhibit preferential, but not exclusive, binding to their respective primary receptors: Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3.[1][2] In contrast, this compound is a potent and highly selective agonist for the tachykinin NK2 receptor, displaying over 1000-fold selectivity for NK2 over NK1 receptors and over 300-fold selectivity over NK3 receptors.[3]
The following tables summarize the binding affinities and functional potencies of these compounds.
Table 1: Binding Affinity (pKi) of this compound and Endogenous Tachykinins at Human Tachykinin Receptors
| Compound | NK1 Receptor (pKi) | NK2 Receptor (pKi) | NK3 Receptor (pKi) |
| This compound | <5 | 7.77 ± 0.10 | No data available |
| Substance P | ~9.0-10.0 | ~7.0-8.0 | ~6.0-7.0 |
| Neurokinin A | ~7.0-8.0 | ~8.5-9.5 | ~7.0-8.0 |
| Neurokinin B | ~7.0 | ~7.0 | ~9.0-10.0 |
Note: Data for Substance P, Neurokinin A, and Neurokinin B are compiled from multiple sources and may reflect variations in experimental conditions. The pKi value for this compound at the NK1 receptor indicates very low affinity.
Table 2: Functional Potency (pEC50) of this compound and Endogenous Tachykinins in Inositol Phosphate (IP-1) Accumulation Assays
| Compound | NK1 Receptor (pEC50) | NK2 Receptor (pEC50) | NK3 Receptor (pEC50) |
| This compound | 5.95 ± 0.80 | 9.10 ± 0.16 | No data available |
| Substance P | 8.82 ± 0.14 | 7.42 ± 0.12 | No data available |
| Neurokinin A | 7.78 ± 0.08 | 9.20 ± 0.12 | No data available |
Table 3: Functional Potency (pEC50) of this compound and Endogenous Tachykinins in Calcium Mobilization Assays
| Compound | NK1 Receptor (pEC50) | NK2 Receptor (pEC50) | NK3 Receptor (pEC50) |
| This compound | 6.55 ± 0.16 | 9.27 ± 0.26 | No data available |
| Substance P | 9.05 ± 0.11 | 7.21 ± 0.12 | No data available |
| Neurokinin A | 7.85 ± 0.07 | 9.15 ± 0.13 | No data available |
Signaling Pathways
Tachykinin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 and Gs proteins. Activation of these pathways leads to the mobilization of intracellular calcium and the accumulation of cyclic AMP (cAMP), respectively, initiating a cascade of downstream cellular responses.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the binding affinity and functional potency of tachykinin receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human tachykinin receptor of interest (e.g., CHO-K1 cells) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NKA for NK2 receptors), and a range of concentrations of the unlabeled competitor compound (this compound or endogenous tachykinins).
-
Incubation: The plates are incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition binding curve. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the tachykinin receptor of interest are plated in black-walled, clear-bottom 96-well plates and cultured to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. This allows the dye to enter the cells.
-
Compound Addition: After the dye-loading period, the plate is placed in a fluorescence plate reader. The instrument adds varying concentrations of the agonist (this compound or endogenous tachykinins) to the wells.
-
Signal Detection: The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration due to receptor activation.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Inositol Phosphate (IP-1) Accumulation Assay
This functional assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream product of Gq/11 activation.
Detailed Methodology:
-
Cell Culture: Cells expressing the target tachykinin receptor are seeded in 96-well plates and grown to the desired confluency.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP-1. The cells are then stimulated with a range of concentrations of the agonist (this compound or endogenous tachykinins) and incubated for a specific period (e.g., 30-60 minutes).
-
Cell Lysis and Detection: A lysis buffer containing the detection reagents is added to each well. This assay often utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, where a europium cryptate-labeled anti-IP-1 antibody and a d2-labeled IP-1 analog are used.
-
Signal Measurement: The plate is read in an HTRF-compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.
-
Data Analysis: A standard curve is used to convert the raw fluorescence data into IP-1 concentrations. The IP-1 concentration is then plotted against the logarithm of the agonist concentration to determine the EC50 value.
References
- 1. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NK2 Receptor Agonists: R&D Systems [rndsystems.com]
- 3. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Blocking the Effects of GR 64349 with SR 48968: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective tachykinin NK2 receptor agonist, GR 64349, and the potent, non-peptide NK2 receptor antagonist, SR 48968. It delves into their mechanisms of action, presents supporting experimental data on their interaction, and provides detailed protocols for relevant assays.
Introduction
This compound is a highly selective and potent agonist for the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction. SR 48968 is a well-characterized, potent, and selective non-peptide competitive antagonist of the NK2 receptor.[1] Understanding the interaction between a potent agonist and a competitive antagonist at the NK2 receptor is crucial for elucidating the receptor's role in pathophysiology and for the development of novel therapeutics. This guide will detail how SR 48968 effectively blocks the physiological effects induced by this compound.
Mechanism of Action and Signaling Pathway
The tachykinin NK2 receptor, upon activation by an agonist such as this compound, couples to heterotrimeric G-proteins, primarily Gq/11 and Gs. This activation initiates two main signaling cascades:
-
Phospholipase C (PLC) Pathway: Activation of Gq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Adenylyl Cyclase (AC) Pathway: Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
These signaling events culminate in various cellular responses, most notably smooth muscle contraction.
SR 48968 acts as a competitive antagonist at the NK2 receptor. It binds to the receptor at or near the same site as this compound, but does not activate it. By occupying the receptor, SR 48968 prevents this compound from binding and initiating the downstream signaling cascade, thereby blocking its effects.[1]
NK2 Receptor Signaling Pathway and Point of Inhibition by SR 48968.
Data Presentation
Table 1: Potency and Efficacy of this compound at NK2 Receptors
| Functional Assay | Parameter | Value | Reference |
| Inositol-1-Phosphate (IP-1) Accumulation | pEC50 | 9.10 ± 0.16 | [2][3] |
| Intracellular Calcium (Ca2+) Mobilization | pEC50 | 9.27 ± 0.26 | [2][3] |
| Cyclic AMP (cAMP) Synthesis | pEC50 | 10.66 ± 0.27 | [2][3] |
| Rat Colon Contraction | EC50 | 3.7 nM |
Table 2: Antagonistic Potency of SR 48968 at NK2 Receptors
| Agonist | Preparation | Parameter | Value | Reference |
| Neurokinin A | Mouse Stomach | pA2 | 9.05 | [4] |
| Neurokinin A | Rabbit Pulmonary Artery | pA2 | 9.6 | [1] |
| [βAla8]NKA(4-10) | Rat Urinary Bladder | - | Potent Antagonist | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted to study the competitive interaction between this compound and SR 48968.
In Vitro Smooth Muscle Contraction Assay
This assay measures the ability of an agonist to induce contraction in isolated smooth muscle tissue and the ability of an antagonist to inhibit this effect.
Workflow Diagram:
Workflow for an in vitro smooth muscle contraction assay.
Protocol:
-
Tissue Preparation: Isolate smooth muscle tissue (e.g., rat urinary bladder, colon) and cut into strips of appropriate size.
-
Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a defined period (e.g., 60 minutes).
-
Agonist Concentration-Response: Add this compound cumulatively to the organ bath to obtain a concentration-response curve.
-
Washout: Thoroughly wash the tissue with fresh physiological salt solution to remove the agonist.
-
Antagonist Incubation: Incubate the tissue with a known concentration of SR 48968 for a predetermined time.
-
Agonist Challenge: Repeat the cumulative addition of this compound in the presence of SR 48968.
-
Data Analysis: Measure the contractile responses and plot the concentration-response curves. A rightward shift in the agonist's concentration-response curve in the presence of the antagonist is indicative of competitive antagonism. A Schild plot analysis can be used to determine the pA2 value of SR 48968.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound and SR 48968 to the NK2 receptor.
Logical Relationship Diagram:
References
- 1. In vivo and in vitro pharmacology of SR 48,968, a non-peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin receptors (NK1, NK2) in the mouse: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NK2 Receptor Agonists: GR 64349 vs. LMN-NKA in Selectivity and Side Effect Profiles
For researchers and professionals in drug development, the selection of a suitable neurokinin-2 (NK2) receptor agonist is a critical decision, balancing on-target potency with a favorable side effect profile. This guide provides a detailed comparison of two prominent NK2 receptor agonists, GR 64349 and [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA), focusing on their receptor selectivity and observed side effects, supported by experimental data.
This analysis reveals this compound as a highly selective NK2 receptor agonist with a seemingly improved side effect profile compared to LMN-NKA, which exhibits more pronounced off-target effects, primarily through activation of the neurokinin-1 (NK1) receptor.
Selectivity Profile: A Quantitative Comparison
The selectivity of a pharmacological agent for its intended target is paramount to minimizing off-target effects. Both this compound and LMN-NKA are potent NK2 receptor agonists, but their affinity for other neurokinin receptors, particularly the NK1 and NK3 receptors, differs significantly.
This compound has demonstrated exceptional selectivity for the human recombinant NK2 receptor. In radioligand binding studies, this compound displayed high affinity for the NK2 receptor, with a pKi of 7.77, while showing very weak affinity for the NK1 receptor (pKi < 5).[1][2] Functional assays further underscore this selectivity, with this compound being approximately 1,400-fold more potent at stimulating inositol-1 phosphate (IP-1) accumulation in cells expressing NK2 receptors compared to those expressing NK1 receptors.[1][2] The compound also showed 500-fold and nearly 900-fold greater potency in calcium response and cyclic AMP synthesis assays, respectively, at NK2 over NK1 receptors.[1][2] In native tissue bioassays, this compound exhibited over 1000-fold selectivity for NK2 receptors in rat colon versus NK1 receptors in guinea-pig ileum and over 300-fold selectivity over NK3 receptors.[3]
LMN-NKA is also a selective NK2 receptor agonist, though comparatively less so than this compound. It has been reported to have over 250-fold selectivity for NK2 over NK1 receptors. Another study specified a 674-fold selectivity in radioligand binding assays and at least a 74-fold selectivity in functional assays for NK2 over NK1 receptors. While potent at the NK2 receptor, its affinity for the NK1 receptor is sufficient to elicit physiological responses, as will be discussed in the side effects section.
| Compound | Receptor | pKi | pEC50 (IP-1) | pEC50 (Calcium) | pEC50 (cAMP) | Fold Selectivity (NK2 vs NK1) |
| This compound | NK2 | 7.77 ± 0.10[1][2] | 9.10 ± 0.16[1][2] | 9.27 ± 0.26[1][2] | 10.66 ± 0.27[1][2] | ~500-1400 (Functional)[1][2], >1000 (Binding)[3] |
| NK1 | < 5[1][2] | 5.95 ± 0.80[1][2] | 6.55 ± 0.16[1][2] | 7.71 ± 0.41[1][2] | ||
| NK3 | - | - | - | - | >300[3] | |
| LMN-NKA | NK2 | - | - | - | - | >250, 674 (Binding), ≥74 (Functional)[4] |
| NK1 | - | - | - | - |
Table 1: Comparative Selectivity of this compound and LMN-NKA at Neurokinin Receptors. Data are presented as mean ± SEM where available. Fold selectivity is calculated from the ratio of potencies at NK2 versus NK1 receptors.
Side Effect Profiles: A Consequence of Selectivity
The differing selectivity profiles of this compound and LMN-NKA directly translate to their observed side effects in preclinical studies.
This compound appears to have a more favorable side effect profile, largely attributed to its high selectivity for the NK2 receptor. Notably, in contrast to LMN-NKA, this compound did not produce hypotension in anesthetized rats, an effect typically mediated by NK1 receptor activation.[5][6][7] While this compound can cause bradycardia (a decrease in heart rate) and increases in ventricular contractility and perfusion pressure at higher doses, these effects are primarily mediated through the NK2 receptor.[3]
LMN-NKA , due to its activity at the NK1 receptor, is associated with a broader range of side effects. The most prominent of these is transient flushing of the ears and paws, a known NK1 receptor-mediated effect.[6][8][9] This flushing was not affected by an NK2 receptor antagonist but was reduced by an NK1 receptor antagonist.[6][8][9] Furthermore, intravenous administration of LMN-NKA can induce transient hypotension, which is also attributed to NK1 receptor stimulation.[5][6][7] Other observed side effects of LMN-NKA include salivation at higher doses and soft stools or diarrhea, particularly in males.[6] The primary on-target effects of LMN-NKA, urination and defecation, are mediated by the NK2 receptor and can be blocked by an NK2 antagonist.[6][8][9]
| Side Effect | This compound | LMN-NKA | Mediating Receptor |
| Hypotension | Not apparent[5][7] | Observed, especially with IV administration[5][6][7] | NK1[6] |
| Flushing | Observed at higher doses[5] | Observed[6][8][9] | NK1[6][8][9] |
| Bradycardia | Observed[3] | Not reported | NK2/NK3[3] |
| Increased Ventricular Contractility | Observed[3] | Not reported | NK2[3] |
| Increased Perfusion Pressure | Observed[3] | Not reported | NK2[3] |
| Salivation | Not reported | Observed at high doses[6] | - |
| Diarrhea/Soft Stools | Not reported | Observed in males[6] | - |
| Urination & Defecation | Elicits increases in bladder and colorectal pressure[5] | Induces urination and defecation[6][8][9] | NK2[6][8][9] |
Table 2: Comparative Side Effect Profiles of this compound and LMN-NKA.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and LMN-NKA for NK1, NK2, and NK3 receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant NK1, NK2, or NK3 receptor.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [¹²⁵I]-NKA for NK2, [³H]-septide for NK1) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or LMN-NKA).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Specifics for this compound Binding Assay:
-
NK2 Receptor: [¹²⁵I]-NKA was used as the radioligand.[1]
-
NK1 Receptor: [³H]-septide was used as the radioligand.[1]
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays
Functional assays measure the cellular response following receptor activation, providing insights into the potency and efficacy of an agonist.
1. Inositol-1 Phosphate (IP-1) Accumulation Assay
Objective: To measure the potency (EC50) of this compound and LMN-NKA in stimulating the Gq-coupled signaling pathway of the NK receptors.
Protocol:
-
Cell Culture: Cells expressing the target neurokinin receptor are seeded in multi-well plates.
-
Stimulation: Cells are stimulated with increasing concentrations of the agonist (this compound or LMN-NKA).
-
Lysis and Detection: After incubation, cells are lysed, and the accumulated IP-1 is detected using a homogenous time-resolved fluorescence (HTRF) assay kit.
-
Data Analysis: The concentration of agonist that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
2. Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound and LMN-NKA to induce an increase in intracellular calcium concentration upon receptor activation.
Protocol:
-
Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Addition: The agonist is added at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
Neurokinin B (NK3) Receptor Signaling Pathway
While the primary focus is on the NK2 receptor, understanding the signaling of the related NK3 receptor is relevant for assessing potential off-target effects. Neurokinin B (NKB) is the endogenous ligand for the NK3 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to Gq/11.[10]
Activation of the NK3 receptor by an agonist like NKB leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial in various physiological processes, including the regulation of reproductive functions.[10][11][12]
Caption: Simplified signaling cascade of the NK3 receptor.
References
- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 4. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurokinin B - Wikipedia [en.wikipedia.org]
- 11. Neurokinin B signaling in the female rat: a novel link between stress and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurokinin B signalling in the human reproductive axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming GR 64349-Mediated Signaling: A Comparative Guide to Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pathway inhibitors used to confirm signaling mediated by GR 64349, a potent and highly selective neurokinin-2 (NK2) receptor agonist. Understanding the specific pathways activated by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the NK2 receptor. This document outlines the primary signaling cascades initiated by this compound and details the use of specific antagonists to verify that the observed cellular responses are indeed NK2 receptor-dependent.
The this compound Signaling Cascade
This compound acts as a selective agonist at the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR).[1] Upon binding, it predominantly activates two major signaling pathways:
-
The Gq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, is a reliable measure of Gq pathway activation.[1]
-
The Gs Pathway: Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]
Confirmation of these signaling events as genuinely this compound-mediated requires the use of selective NK2 receptor antagonists. These inhibitors competitively or non-competitively block the binding of this compound to the NK2 receptor, thereby attenuating the downstream signaling cascade.
Comparison of Pathway Inhibitors
Several non-peptide and peptide antagonists have been developed to selectively inhibit the NK2 receptor. The choice of inhibitor will depend on the specific experimental system, the required potency, and the desired mode of antagonism (competitive vs. non-competitive). Below is a comparison of commonly used NK2 receptor antagonists.
| Inhibitor | Type | Potency (pA2/pKi) | Mode of Action | Key Characteristics |
| GR159897 | Non-peptide | pA2 = 8.7 (vs. This compound in guinea-pig trachea)[2] | Competitive | Highly potent and selective for NK2 over NK1 and NK3 receptors.[2] |
| pKi = 9.5 (human NK2)[2] | ||||
| SR 48968 | Non-peptide | pA2 = 8.3 - 9.6 (vs. NK2 agonists in various tissues) | Competitive/Non-competitive (tissue dependent)[3] | Potent and selective, with the ability to discriminate between NK2 receptor subtypes.[3] |
| MEN 10,376 | Peptide | - | Competitive | More potent in guinea-pig colon than ileum.[3] |
| GR 94,800 | Non-peptide | - | - | Selectively antagonizes NK2 receptor-mediated responses.[3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKi is the negative logarithm of the inhibition constant.
Experimental Protocols
To confirm that the signaling effects of this compound are mediated by the NK2 receptor, a recommended workflow involves stimulating cells with this compound in the presence and absence of a selective NK2 receptor antagonist and measuring the downstream second messengers.
IP-1 Accumulation Assay (HTRF)
This assay quantifies the accumulation of IP-1, a stable product of the PLC pathway, and is a robust method for measuring Gq activation.
Materials:
-
Cells stably or transiently expressing the human NK2 receptor
-
This compound
-
Selected NK2 receptor antagonist (e.g., GR159897)
-
IP-One HTRF® kit (contains d2-labeled IP-1 and terbium cryptate-labeled anti-IP-1 antibody)
-
Cell culture medium and plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed NK2 receptor-expressing cells in a suitable multi-well plate and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and replace it with a buffer containing the desired concentration of the NK2 receptor antagonist or vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 60 minutes) at 37°C to stimulate IP-1 production.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP-1-d2 and anti-IP-1-cryptate) according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. A potent NK2 antagonist should cause a rightward shift in the this compound concentration-response curve, indicating competitive antagonism.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Gq pathway activation.
Materials:
-
Cells stably or transiently expressing the human NK2 receptor
-
This compound
-
Selected NK2 receptor antagonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (for dye loading)
-
Physiological buffer (e.g., HBSS)
-
Fluorescence plate reader or microscope with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed NK2 receptor-expressing cells in a black-walled, clear-bottom multi-well plate and culture overnight.
-
Dye Loading: Wash the cells with a physiological buffer. Load the cells with Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 in the buffer for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells with the buffer to remove excess dye.
-
Antagonist Pre-incubation: Add the buffer containing the NK2 receptor antagonist or vehicle control to the wells and incubate for the desired time.
-
Baseline Reading: Measure the baseline fluorescence for a short period using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~515 nm).
-
Agonist Injection and Reading: Inject this compound at various concentrations into the wells while continuously recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. A potent NK2 antagonist should significantly reduce or abolish the calcium response induced by this compound.
Conclusion
Confirming that the observed cellular effects of this compound are mediated through the NK2 receptor is a critical step in target validation and drug discovery. The use of selective NK2 receptor antagonists, such as GR159897 and SR 48968, in conjunction with robust second messenger assays like IP-1 accumulation and intracellular calcium mobilization, provides a reliable methodology for this confirmation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and execute experiments to rigorously characterize this compound-mediated signaling.
References
- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of tachykinin NK1 and NK2 receptors in the circular muscle of the guinea-pig ileum and proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling GR 64349
This document provides immediate, essential safety protocols, operational instructions, and disposal plans for the handling of GR 64349, a potent and selective tachykinin NK2 receptor agonist. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental conduct.
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to standard laboratory safety protocols is paramount when handling this compound. The following table summarizes the required personal protective equipment and handling procedures based on information from safety data sheets.
| Safety Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with the compound. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
| Skin and Body Protection | Laboratory coat. | To protect personal clothing and skin from contamination. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent accidental ingestion. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Procedure | Details |
| Handling | Avoid creating dust. Use in a chemical fume hood. Avoid inhalation, and contact with eyes, skin, and clothing.[1][2] |
| Storage | Store at -20°C. Keep the container tightly sealed in a dry and well-ventilated place. |
| Spill Management | In case of a spill, wear appropriate PPE, absorb the spill with inert material, and place it in a suitable container for disposal. Avoid allowing the substance to enter drains. |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. |
| Contaminated Materials | Includes gloves, pipette tips, vials, etc. Place in a designated, sealed hazardous waste container. |
Experimental Protocols
In Vitro: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the agonist activity of this compound on the NK2 receptor by quantifying changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Measure the baseline fluorescence.
-
Add the this compound dilutions to the wells.
-
Continuously measure the fluorescence intensity to detect the increase in intracellular calcium.
-
-
Data Analysis: The increase in fluorescence is proportional to the concentration of intracellular calcium. Plot the peak fluorescence intensity against the logarithm of the this compound concentration to determine the EC50 value.
In Vivo: Assessment of Agonist Effect in a Rat Model
This protocol outlines a procedure to evaluate the in vivo effects of this compound.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Compound Formulation: Dissolve this compound in a suitable vehicle, such as sterile saline. The concentration should be prepared based on the desired dosage and administration volume.
-
Administration: Administer this compound via the desired route (e.g., intravenous, subcutaneous).
-
Monitoring: Observe the animals for physiological and behavioral changes relevant to NK2 receptor activation (e.g., changes in blood pressure, heart rate, or specific behavioral responses).
-
Data Collection: Record the observed effects at predefined time points post-administration.
-
Data Analysis: Analyze the collected data to determine the dose-response relationship and the time course of the effects of this compound.
Tachykinin NK2 Receptor Signaling Pathway
Activation of the Tachykinin NK2 receptor by an agonist like this compound initiates a G-protein coupled signaling cascade. The diagram below illustrates this pathway.
Caption: Tachykinin NK2 Receptor Signaling Cascade.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
